Product packaging for Dimetridazole(Cat. No.:CAS No. 551-92-8)

Dimetridazole

Cat. No.: B1670680
CAS No.: 551-92-8
M. Wt: 141.13 g/mol
InChI Key: IBXPYPUJPLLOIN-UHFFFAOYSA-N
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Description

Dimetridazole is a C-nitro compound that is 5-nitroimidazole in which the hydrogens at positions 1 and 2 are replaced by methyl groups. An antiprotozoal drug, it has been banned by both the Government of Canada and the European Union as a livestock feed additive owing to suspicions of it being carcinogenic. It has a role as an antiprotozoal drug and an antiparasitic agent. It is a C-nitro compound and a member of imidazoles.
A compound used to treat histomoniasis in poultry.
structure in first source
See also: Tinidazole (related);  Ronidazole (related);  Nimorazole (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B1670680 Dimetridazole CAS No. 551-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethyl-5-nitroimidazole
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InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBXPYPUJPLLOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
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DSSTOX Substance ID

DTXSID5020497
Record name 1,2-Dimethyl-5-nitroimidazole
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Molecular Weight

141.13 g/mol
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CAS No.

551-92-8
Record name Dimetridazole
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Record name Dimetridazole
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Dimetridazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a synthetic nitroimidazole derivative that has been historically utilized as an antiprotozoal and antibacterial agent, particularly in veterinary medicine.[1][2] Its efficacy is primarily directed against anaerobic bacteria and protozoa.[3] Understanding the fundamental chemical properties of this compound is critical for its synthesis, formulation, mechanism of action studies, and the development of analytical methods for its detection. This guide provides a comprehensive overview of its core chemical characteristics, supported by structured data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of a compound are foundational to its behavior and interaction with biological systems. Key identifiers and physicochemical parameters for this compound are summarized below.

Compound Identification

Clear and unambiguous identification is crucial in chemical and pharmaceutical sciences.

IdentifierValueReference
IUPAC Name 1,2-dimethyl-5-nitroimidazole[2][]
CAS Number 551-92-8[2][]
Molecular Formula C₅H₇N₃O₂[1][2]
Molecular Weight 141.13 g/mol [2]
Canonical SMILES CC1=NC=C(N1C)--INVALID-LINK--[O-][2]
InChI Key IBXPYPUJPLLOIN-UHFFFAOYSA-N[2]
Physicochemical Characteristics

These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.

PropertyValueReference
Appearance White to pale-yellow crystalline powder.[3]
Melting Point 138-141 °C
Boiling Point 313.7 °C (at 760 mmHg)
logP (Octanol/Water) 0.1 - 0.31[2]
pKa Not experimentally determined. By analogy to other nitroimidazoles, the imidazole ring can exhibit weak basicity. For instance, the pKa of the basic nitrogen on the imidazole ring of Metronidazole is approximately 2.5.
Stability The compound darkens on exposure to light and is incompatible with strong oxidizing agents. It is considered stable under standard storage conditions. Studies on the related compound Metronidazole show maximum stability in aqueous solution at approximately pH 5.6.[5]
Solubility Profile

Solubility is a critical factor for drug delivery and bioavailability.

SolventSolubilityTemperatureReference
Water Slightly soluble (9.7 - 18.3 g/L)20 °C
DMSO 25 - 50 mg/mLRoom Temp.[6]
Ethanol (96%) Sparingly solubleRoom Temp.
Chloroform Freely solubleRoom Temp.
Ether Slightly solubleRoom Temp.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on established pharmacopeial and regulatory guidelines.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which the substance first begins to melt and is completely molten are recorded as the melting range.[6][7]

Methodology:

  • Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.

  • Capillary Loading: The open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) is jabbed into a small pile of the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the closed end, achieving a uniform column height of 2.5-3.5 mm.[8][9]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.

  • Measurement:

    • For an unknown melting point, a rapid heating rate is used to determine an approximate value.[9]

    • For a precise determination, the apparatus is heated rapidly to about 20°C below the expected melting point.[9]

    • The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][8]

  • Data Recording:

    • T₁ (Onset of melting): The temperature at which the first droplet of liquid is observed.

    • T₂ (Clear point): The temperature at which the last solid particle melts and the substance is completely liquid.

    • The melting range is reported as T₁ - T₂.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: The compound is dissolved in a two-phase system of n-octanol and water and allowed to reach equilibrium. The concentration of the compound in each phase is then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[10][11][12]

Methodology:

  • Preparation of Solvents: n-octanol and water are pre-saturated with each other by stirring together for 24 hours, followed by a separation period.

  • Test Procedure:

    • A known amount of this compound is dissolved in either n-octanol or water.

    • The pre-saturated solvents are mixed in a vessel at a defined volume ratio (e.g., 1:1, 2:1, 1:2).

    • The this compound solution is added to the vessel. The final concentration should not exceed 0.01 mol/L in either phase.[10]

    • The vessel is sealed and agitated (e.g., by shaking) at a constant temperature (20-25 °C) until equilibrium is reached.[10]

    • The mixture is then centrifuged to ensure complete separation of the two phases.[12]

  • Analysis:

    • Aliquots are carefully taken from both the n-octanol and water layers.

    • The concentration of this compound in each aliquot is determined using a suitable analytical technique (e.g., HPLC-UV, GC).

  • Calculation:

    • P = Coctanol / Cwater

    • logP = log₁₀(P)

    • The experiment is repeated with different solvent volume ratios to ensure consistency. The final logP should be within a range of ± 0.3 units.[10]

Principle: This method estimates logP based on the retention time of the compound on a reversed-phase HPLC column. A correlation is established between the retention time and the known logP values of a series of standard compounds.[13]

Methodology:

  • System Setup: A reversed-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture) is used.

  • Calibration: A series of reference compounds with well-established logP values are injected, and their retention times (tR) are measured. The dead time (t₀) is determined using an unretained compound (e.g., thiourea).

  • Capacity Factor (k) Calculation: For each reference compound, the capacity factor is calculated: k = (tR - t₀) / t₀.

  • Calibration Curve: A graph of log(k) versus logP for the reference compounds is plotted.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured to calculate its capacity factor.

  • logP Estimation: The logP of this compound is determined by interpolating its log(k) value on the calibration curve.[13]

Dissociation Constant (pKa) Determination (OECD 112)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH, which significantly impacts solubility, absorption, and receptor binding.

Principle: The pKa is determined by measuring the pH of a solution while titrating the compound with a standard acid or base, or by measuring a pH-dependent property like UV-Vis absorbance or electrophoretic mobility.[14][15][16]

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise amount of this compound is dissolved in purified water (or a co-solvent if solubility is low) to a known concentration.

  • Apparatus: An automated titrator equipped with a calibrated pH electrode and a micro-burette is used. The temperature is maintained at a constant value (e.g., 25 °C).

  • Titration: The this compound solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis:

    • A titration curve (pH vs. volume of titrant added) is generated.

    • The pKa is determined from the pH value at the half-equivalence point of the titration. For a weak base, this corresponds to the point where half of the base has been protonated.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the titration curve.[17]

    • Specialized software is often used to analyze the titration curve and derive the pKa value(s).

Mechanism of Action: Reductive Activation and DNA Damage

The selective toxicity of this compound against anaerobic organisms is a consequence of its reductive activation within these cells. Under the low redox potential conditions characteristic of anaerobes, the nitro group of this compound is reduced by electron-transfer proteins like ferredoxin, a process catalyzed by enzymes such as nitroreductases.[][18] This reduction generates highly reactive, short-lived cytotoxic intermediates, including nitroso and hydroxylamine radicals.[19][20] These reactive species can covalently bind to and damage cellular macromolecules, most critically DNA.[] The interaction with DNA leads to a loss of its helical structure and the induction of strand breaks, which ultimately inhibits nucleic acid synthesis and leads to cell death.[3][][18]

Dimetridazole_Mechanism cluster_cell Anaerobic Cell DMZ_out This compound (Extracellular) DMZ_in This compound (Intracellular Prodrug) DMZ_out->DMZ_in Passive Diffusion Activation Reductive Activation DMZ_in->Activation Radical Reactive Nitro Radical (Cytotoxic Intermediate) Activation->Radical DNA Bacterial DNA Radical->DNA Attacks Damage DNA Strand Breaks & Loss of Helical Structure DNA->Damage Inhibition Inhibition of Nucleic Acid Synthesis Damage->Inhibition Death Cell Death Inhibition->Death Enzyme Nitroreductases (e.g., Ferredoxin-linked) Enzyme->Activation Catalyzes (e- transfer)

Caption: Proposed mechanism of action for this compound in anaerobic cells.

References

The Advent of a Targeted Antimicrobial: Early Research and Discovery of Dimetridazole's Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Emergence of a Key Nitroimidazole Antibiotic

Introduction

Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a synthetic nitroimidazole compound that emerged as a significant antimicrobial agent, particularly in veterinary medicine, during the mid-20th century. Its discovery was part of a broader scientific exploration into the therapeutic potential of nitroimidazole derivatives, which began after the isolation of the first member of this class, azomycin, in 1953.[1] Developed by the Rhone-Poulenc group, which also discovered metronidazole, this compound demonstrated potent activity against a specific range of pathogens, primarily anaerobic protozoa and bacteria.[1] This guide provides a detailed technical overview of the foundational research that established this compound's antimicrobial properties, focusing on its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Selective Toxicity through Anaerobic Activation

The efficacy of this compound is rooted in its selective toxicity towards anaerobic and microaerophilic microorganisms. The core of its mechanism involves the chemical reduction of its 5-nitro group within the target cell, a process that does not occur in aerobic environments.

Under anaerobic conditions, low-redox-potential electron transport proteins, such as ferredoxin found in susceptible protozoa and bacteria, donate electrons to this compound. This reduction converts the relatively inert parent compound into a highly reactive nitroso radical.[2][3] This radical intermediate is the primary cytotoxic agent, exerting its antimicrobial effect by causing damage to microbial DNA through strand breakage and destabilization of the helical structure.[2][4][5] This disruption of nucleic acid integrity inhibits essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[4][5] Some studies also indicated that this compound can inhibit protein synthesis in certain microaerophilic bacteria, such as Campylobacter jejuni.[6][7]

G cluster_cell Anaerobic Microorganism DMZ_out This compound (Inactive Prodrug) DMZ_in This compound DMZ_out->DMZ_in Passive Diffusion Activation Reduction of 5-Nitro Group DMZ_in->Activation Radical Reactive Nitroso Radical (Cytotoxic Intermediate) Activation->Radical DNA Microbial DNA Radical->DNA Interacts with Damage DNA Strand Breakage & Destabilization DNA->Damage Death Inhibition of Replication & Transcription Damage->Death CellDeath Cell Death Death->CellDeath Ferredoxin Low-Redox Proteins (e.g., Ferredoxin) Ferredoxin->Activation Electron Donation

Figure 1: Proposed mechanism of action for this compound in anaerobic microbes.

Early In Vitro Antimicrobial Spectrum

Initial research rapidly established this compound's potent activity against specific protozoan and bacterial pathogens. Its efficacy was particularly notable against organisms responsible for significant diseases in poultry and swine.

Antiprotozoal Activity

This compound proved highly effective against histomoniasis ("blackhead disease") in turkeys, a devastating disease caused by the protozoan Histomonas meleagridis.[5][8] It was also found to be active against various trichomonad species. In vitro studies were crucial for quantifying this activity, typically by determining the Minimum Lethal Concentration (MLC).

Table 1: In Vitro Antiprotozoal Efficacy of this compound

Organism Metric Concentration (µg/mL) Exposure Time Reference
Histomonas meleagridis MLC 25 6 hours [9]
Histomonas meleagridis MLC 12.5 Not Specified [10]

| Tritrichomonas muris & Tetratrichomonas microta | Ineffective | 1.2 - 10.0 | 5 days (in vivo) |[11] |

Note: While the study on T. muris and T. microta was an in vivo experiment, it highlights the compound's variable efficacy against different protozoa.

Antibacterial Activity

The antibacterial action of this compound is primarily directed against anaerobic and microaerophilic bacteria. Early studies demonstrated its effectiveness against clinically relevant anaerobes like Bacteroides fragilis and the microaerophilic Campylobacter species, which were recognized as pathogens in swine.[4][12]

Table 2: In Vitro Antibacterial Efficacy of this compound

Organism Strain Type Metric Value (µM) Value (µg/mL) Reference
Bacteroides fragilis 16 Clinical Isolates Geometric Mean MIC 6.39 ~0.90 [6]
Campylobacter coli 44 Swine Isolates MIC Not specified < 10 [4][12]

| Campylobacter fetus | 1 Strain | MIC | Not specified | < 10 |[4][12] |

Experimental Protocols

The characterization of this compound's antimicrobial properties relied on standardized laboratory procedures to ensure reproducible results. The following sections detail the methodologies for the key experiments cited.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol outlines a typical broth microdilution method used to assess the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Objective: To determine the in vitro susceptibility of anaerobic or microaerophilic bacteria to this compound.

Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown on an appropriate medium under anaerobic or microaerophilic conditions. A standardized suspension of the bacteria is prepared in sterile broth to match a 0.5 McFarland turbidity standard.

  • Drug Dilution Series: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a multi-well microtiter plate containing a suitable anaerobic broth medium (e.g., supplemented Brucella broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under the appropriate atmospheric conditions (anaerobic or microaerophilic) and temperature (e.g., 37°C) for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth).

G A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate Broth A->B D Inoculate Wells with Standardized Bacteria B->D C Culture & Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate under Anaerobic/Microaerophilic Conditions (24-48h) D->E F Observe Wells for Turbidity (Growth) E->F G Determine MIC: Lowest Concentration with No Growth F->G

Figure 2: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro Susceptibility Testing for Histomonas meleagridis

This protocol describes a method for determining the lethal effect of this compound on the protozoan H. meleagridis.

Objective: To determine the Minimum Lethal Concentration (MLC) of this compound against H. meleagridis.

Methodology:

  • Parasite Culture: H. meleagridis is cultured axenically or monoxenically in a suitable medium (e.g., Medium 199) that supports its growth.

  • Drug Preparation and Exposure: this compound is dissolved and diluted to various test concentrations in the culture medium. A known number of viable parasites are added to tubes containing the different drug concentrations. Control tubes with no drug are also prepared.

  • Incubation: Cultures are incubated at an appropriate temperature (e.g., 40°C) for defined periods (e.g., 6, 12, 24, 48 hours).

  • Viability Assessment: At each time point, a sample is taken from each tube. The number of motile, viable parasites is counted using a hemocytometer under a microscope.

  • Determination of MLC: The MLC is defined as the lowest drug concentration that results in 100% parasite death within a specific exposure time.

  • Post-Exposure Viability: To confirm lethal action, parasites from tubes showing no motility are washed and transferred to fresh, drug-free medium. The absence of regrowth after further incubation confirms the drug's lethal effect.

Protocol 3: In Vivo Efficacy Study in Turkeys (Histomoniasis Model)

This protocol outlines a general framework for early in vivo studies evaluating this compound's efficacy in preventing or treating histomoniasis in turkeys.

Objective: To assess the prophylactic and therapeutic efficacy of this compound against H. meleagridis infection in turkeys.

Methodology:

  • Animal Sourcing and Acclimation: A cohort of young, disease-free turkeys is sourced and acclimated to the experimental conditions.

  • Group Allocation: Birds are randomly assigned to different groups:

    • Negative Control (uninfected, untreated)

    • Positive Control (infected, untreated)

    • Treatment Group(s) (infected, treated with various doses of this compound administered in feed or water)

    • Prophylaxis Group(s) (treated with this compound prior to and during infection)

  • Infection: Except for the negative control group, all birds are experimentally infected with a virulent strain of H. meleagridis.

  • Treatment Administration: Treatment is administered as per the group design for a specified duration.

  • Observation and Data Collection: Birds are monitored daily for clinical signs (e.g., listlessness, yellow droppings), morbidity, and mortality for a period of several weeks. Body weight and feed conversion rates are recorded.

  • Necropsy and Lesion Scoring: At the end of the study, all surviving birds are euthanized. Livers and ceca are examined for the characteristic lesions of histomoniasis, which are scored based on severity.

  • Efficacy Analysis: The efficacy of this compound is determined by comparing mortality rates, clinical signs, weight gain, feed conversion, and lesion scores between the treated and positive control groups.

G A Source & Acclimate Disease-Free Turkeys B Randomly Allocate to Control & Treatment Groups A->B C Administer Prophylactic This compound to Designated Groups B->C D Experimentally Infect Birds (except Negative Control) with H. meleagridis B->D C->D E Administer Therapeutic This compound to Designated Groups D->E F Daily Monitoring: Clinical Signs, Mortality, Weight, Feed Intake E->F G Endpoint: Necropsy & Liver/Cecal Lesion Scoring F->G H Analyze Data: Compare Mortality, Lesions, & Growth Across Groups G->H

Figure 3: Logical workflow of an in vivo efficacy study for this compound.

Conclusion

The early research into this compound firmly established it as a potent and selective antimicrobial agent. Its novel mechanism of action, reliant on anaerobic activation, made it a highly effective therapeutic and prophylactic tool against critical veterinary pathogens like Histomonas meleagridis and various anaerobic bacteria. The foundational in vitro and in vivo studies not only quantified its efficacy but also provided the essential data for its widespread adoption in the poultry and swine industries for several decades. While the use of this compound in food-producing animals was later curtailed due to toxicological concerns, the initial discovery and characterization of its antimicrobial properties represent a key chapter in the development of targeted chemotherapy and the broader understanding of the nitroimidazole class of drugs.

References

The Pharmacological Profile of Dimetridazole in Veterinary Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimetridazole, a 5-nitroimidazole derivative, has historically been a cornerstone in veterinary medicine for the treatment and prevention of protozoal and anaerobic bacterial infections.[1] Its primary applications include combating histomoniasis (blackhead disease) in turkeys and chickens, trichomoniasis in pigeons and other avian species, and swine dysentery.[1][2] Despite its efficacy, concerns regarding its potential carcinogenicity and the presence of residues in animal-derived food products have led to significant regulatory restrictions, including a ban on its use in food-producing animals in many jurisdictions.[3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound in key veterinary species, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. The information is presented to aid researchers and drug development professionals in understanding the legacy of this compound and to inform the development of new therapeutic agents.

Mechanism of Action

This compound, like other 5-nitroimidazoles, functions as a prodrug that requires selective activation within anaerobic microorganisms.[4] The mechanism involves the reduction of its nitro group by low-redox-potential electron transport proteins, such as ferredoxin, which are prevalent in anaerobic protozoa and bacteria.[5] This reduction process generates highly reactive cytotoxic intermediates, including nitroso free radicals.[6] These intermediates can then interact with and damage microbial DNA, leading to strand breakage and inhibition of nucleic acid synthesis.[4][6] This targeted disruption of essential cellular processes ultimately results in the death of the susceptible organism.[7]

This compound Mechanism of Action cluster_cell Anaerobic Microorganism This compound This compound Reduced this compound (Nitro Radical) Reduced this compound (Nitro Radical) This compound->Reduced this compound (Nitro Radical) Nitroreductase (e.g., Ferredoxin) DNA DNA Reduced this compound (Nitro Radical)->DNA Binds and causes strand breaks Cell Death Cell Death DNA->Cell Death Inhibition of DNA synthesis

Caption: Proposed mechanism of action of this compound in anaerobic microorganisms.

Pharmacokinetics

The pharmacokinetic profile of this compound varies among veterinary species. Generally, it is well-absorbed after oral administration and undergoes extensive metabolism in the liver. The primary metabolite is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[8] Excretion occurs mainly through the urine.

Table 1: Pharmacokinetic Parameters of this compound in Veterinary Species
ParameterSpeciesDosageRouteCmaxTmaxHalf-life (t½)Bioavailability (F)Reference
Half-lifePigeon20 mg/pigeonIV--3.9 h-[2]
BioavailabilityPigeon20 mg/tabletOral (fasted)---83.8%[2]
BioavailabilityPigeon20 mg/tabletOral (fed)---Reduced by 20%[2]
Elimination Half-lifeChicken (egg)500 mg/kg diet for 10 daysOral--0.45 days-[8]
Elimination Half-life (HMMNI)Chicken (egg)500 mg/kg diet for 10 daysOral--0.66 days-[8]

Note: Comprehensive pharmacokinetic data for swine and turkeys are limited in the available literature.

Pharmacodynamics and Clinical Efficacy

This compound demonstrates significant in vitro and in vivo activity against a range of protozoal and bacterial pathogens.

In Vitro Susceptibility
Table 2: In Vitro Efficacy of this compound
OrganismTestConcentrationResultReference
Histomonas meleagridisMinimum Lethal Concentration (MLC)25 µg/mLLethal after 6 hours of exposure[9][10]
Histomonas meleagridisGrowth Suppression≥10 µg/mLSuppressed growth[11]
Campylobacter coliMinimum Inhibitory Concentration (MIC)< 10 µg/mLSensitive[12]
Clinical Efficacy in Poultry (Histomoniasis)

This compound has been highly effective for the prevention and treatment of histomoniasis in turkeys and chickens.[1]

Table 3: Effective Dosages of this compound for Histomoniasis in Poultry
SpeciesApplicationDosageEfficacyReference
TurkeysPrevention0.01% - 0.1% in feedProvided maximum blackhead preventive efficacy[13]
TurkeysTreatment0.05% in feedEffective as a therapeutic agent[11]
ChickensPrevention0.0125% - 0.05% in feedProvided maximum blackhead preventive efficacy[13]
ChickensTreatment200 ppm in feedHighly effective[14]
Clinical Efficacy in Swine (Swine Dysentery)

This compound has been used for the prevention and treatment of swine dysentery caused by Brachyspira hyodysenteriae.

Table 4: Effective Dosages of this compound for Swine Dysentery
ApplicationDosageEfficacyReference
Prevention0.01%, 0.015%, and 0.02% of the rationEffective in preventing signs of dysentery in 52 of 52 pigs[10]
Treatment125, 250, 500, and 750 mg/L in drinking water for 5 daysEffective in eliminating signs of the disease in 26 of 26 pigs[10]

Safety and Toxicology

The use of this compound in veterinary medicine has been curtailed due to safety concerns, primarily related to its potential carcinogenicity.

Table 5: Toxicological Profile of this compound
EndpointSpeciesLOAELNOAELFindingsReference
Maternal ToxicityRabbit30 mg/kg bw/day-Increased post-implantation loss at 120 mg/kg bw/day[1][9]
CarcinogenicityRat--Increased incidence of benign mammary tumors[9]

LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level

Due to these toxicological concerns and the persistence of residues, regulatory agencies in many countries have banned the use of this compound in food-producing animals.[3]

Experimental Protocols

In Vitro Susceptibility Testing of Histomonas meleagridis

Objective: To determine the minimum lethal concentration (MLC) of this compound against H. meleagridis.

Methodology:

  • Cultivation of H. meleagridis: The protozoan is cultured in a suitable medium, such as a modified Dwyer medium, supplemented with rice powder and horse serum. Cultures are maintained at 40°C.

  • Drug Preparation: A stock solution of this compound is prepared and serially diluted to achieve the desired test concentrations (e.g., 12.5, 25, 50, 100, 200, 400 µg/mL).[10]

  • Inoculation: Actively growing H. meleagridis cultures are diluted to a standardized concentration (e.g., 50,000 cells/mL) and added to culture tubes containing the different drug concentrations.

  • Incubation and Observation: The cultures are incubated at 40°C and observed at various time points (e.g., 6, 12, 24, 48 hours).[10] The number of viable, motile organisms is determined using a hemocytometer.

  • MLC Determination: The MLC is defined as the lowest drug concentration that results in the complete killing of the parasites within a specified time.[9]

In_Vitro_Susceptibility_Workflow cluster_workflow In Vitro Susceptibility Testing Workflow start Start culture Culture H. meleagridis start->culture prepare_drug Prepare this compound Dilutions culture->prepare_drug inoculate Inoculate Cultures with Drug prepare_drug->inoculate incubate Incubate at 40°C inoculate->incubate observe Observe and Count Viable Parasites incubate->observe determine_mlc Determine MLC observe->determine_mlc end End determine_mlc->end

Caption: Workflow for in vitro susceptibility testing of H. meleagridis.

Efficacy Study of this compound for Histomoniasis in Turkeys

Objective: To evaluate the in vivo efficacy of this compound for the prevention or treatment of histomoniasis in turkeys.

Methodology:

  • Animal Model: Young turkey poults are used for the study.

  • Infection Model: Birds are infected with a virulent strain of H. meleagridis. Infection can be induced by intracloacal inoculation of cultured organisms or by exposure to embryonated eggs of the cecal worm Heterakis gallinarum carrying the protozoan.[14]

  • Treatment Groups: Birds are divided into several groups:

    • Negative Control (uninfected, untreated)

    • Positive Control (infected, untreated)

    • Treatment Group(s) (infected, treated with different concentrations of this compound in feed or water)[14]

  • Drug Administration: this compound is administered in the feed or drinking water at specified concentrations for a defined period.[14]

  • Observation and Data Collection: Birds are monitored daily for clinical signs of histomoniasis (e.g., depression, yellow droppings, mortality). Body weight and feed consumption are recorded.

  • Post-mortem Examination: At the end of the study, all surviving birds are euthanized and subjected to a post-mortem examination. The ceca and liver are scored for lesions characteristic of histomoniasis.

  • Efficacy Evaluation: Efficacy is determined based on the reduction in mortality, clinical signs, and lesion scores in the treated groups compared to the positive control group.

Residue Analysis in Poultry Tissues using HPLC-MS/MS

Objective: To determine the concentration of this compound and its major metabolite (HMMNI) in poultry tissues.

Methodology:

  • Sample Preparation: Homogenized tissue samples (e.g., muscle, liver, kidney, sebum) are accurately weighed.[8]

  • Extraction: The samples are extracted with an organic solvent such as ethyl acetate. The extraction is typically repeated to ensure maximum recovery.[8]

  • Clean-up: The extract is subjected to a clean-up procedure to remove interfering substances. This may involve liquid-liquid partitioning (e.g., with n-hexane) and/or solid-phase extraction (SPE).[8]

  • Analysis by HPLC-MS/MS: The cleaned-up extract is analyzed using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).[8]

    • Chromatographic Separation: The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.[8]

    • Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify this compound and HMMNI based on their specific mass-to-charge ratios.[8]

  • Quantification: The concentration of the analytes in the samples is determined by comparing their peak areas to those of a standard curve prepared with known concentrations of this compound and HMMNI.[8]

Conclusion

This compound has proven to be a highly effective therapeutic agent for specific protozoal and anaerobic bacterial diseases in veterinary medicine. Its well-defined mechanism of action, involving the generation of cytotoxic radicals within anaerobic pathogens, provides a strong basis for its efficacy. However, significant toxicological concerns, particularly regarding its carcinogenic potential, have led to its prohibition in food-producing animals in many parts of the world. The data and protocols presented in this guide offer a comprehensive understanding of the pharmacological profile of this compound, which can serve as a valuable resource for researchers in the ongoing quest for safer and more effective antiparasitic and antimicrobial drugs for veterinary use. The historical success of this compound underscores the potential of nitroimidazole compounds as a class, while its safety profile highlights the critical need for rigorous toxicological evaluation in modern drug development.

References

Dimetridazole's Spectrum of Activity Against Protozoan Parasites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole, a 5-nitroimidazole derivative, has historically been utilized as an antiprotozoal and antibacterial agent in veterinary medicine.[1][2][3] Its mechanism of action is characteristic of the nitroimidazole class, involving the reduction of its nitro group within anaerobic or microaerophilic protozoa to generate cytotoxic nitroso radicals.[4][5][6] These reactive intermediates disrupt cellular macromolecules, including DNA, leading to parasite death.[4][5][6] While its use in food-producing animals has been restricted in many jurisdictions due to safety concerns, its efficacy against a range of protozoan parasites remains of significant interest to the research and drug development community.[7] This technical guide provides a comprehensive overview of the available data on this compound's spectrum of activity against protozoan parasites, detailing quantitative efficacy, experimental protocols, and the underlying mechanism of action.

Quantitative Assessment of Antiprotozoal Activity

The in vitro and in vivo efficacy of this compound has been evaluated against several protozoan parasites. The following tables summarize the available quantitative data to facilitate a comparative analysis of its activity.

Table 1: In Vitro Activity of this compound Against Protozoan Parasites

Parasite SpeciesStrainMetricValueReference
Histomonas meleagridisNot SpecifiedMLC25 µg/mL (after 6h exposure)Callait et al.
Histomonas meleagridisNot SpecifiedGrowth Suppression≥10 µg/mLHu & McDougald, 2003[8]

MLC: Minimum Lethal Concentration

Table 2: In Vivo Efficacy of this compound Against Protozoan Parasites

Parasite SpeciesHostTreatment RegimenEfficacyReference
Histomonas meleagridisChickens200 ppm in feedHighly effective in reducing liver and cecal lesion scoresHu & McDougald, 2003[8]
Trichomonas gallinaePigeons400 mg/L in drinking water for ≥3 daysSuccessful suppression of infectionInghelbrecht et al., 1996[9]
Tritrichomonas muris & Tetratrichomonas microtaMice1.2, 5.0, and 10.0 mg/mL in drinking water for 5 daysFailed to eliminate the organismsRoach et al., 1988[10][11][12]
Spironucleus meleagridisGame BirdsHistorically used in-feedPreviously controlled the diseaseNADIS[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline generalized experimental protocols for assessing the antiprotozoal activity of compounds like this compound, based on established methods for anaerobic protozoa.

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of a compound against anaerobic protozoa is the microtiter plate-based drug susceptibility assay.

1. Parasite Culture:

  • Organisms: Axenic cultures of protozoa such as Trichomonas vaginalis, Giardia lamblia, or Entamoeba histolytica are maintained in appropriate media (e.g., TYI-S-33 medium for Trichomonas and Giardia, TYI-S-33 or BI-S-33 for Entamoeba) supplemented with serum (e.g., bovine or horse serum) at 37°C.[14][15][16]

  • Subculturing: Parasites are subcultured every 48-72 hours to maintain them in the logarithmic phase of growth.

2. Drug Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).[14][17]

  • Serial two-fold dilutions of the drug are prepared in the culture medium in a 96-well microtiter plate.

3. Assay Procedure:

  • Trophozoites in the logarithmic phase of growth are harvested, counted using a hemocytometer, and their concentration is adjusted to a final inoculum of 1 x 10^5 to 5 x 10^5 cells/mL.

  • The parasite suspension is added to each well of the microtiter plate containing the drug dilutions.

  • Control wells containing parasites with the solvent (DMSO) and parasites in medium alone are included.

  • The plates are incubated anaerobically or microaerophilically at 37°C for 48-72 hours. Anaerobic conditions can be generated using anaerobic jars with gas-generating sachets.[14][15]

4. Determination of Parasite Viability:

  • After incubation, parasite viability is assessed. This can be done by:

    • Microscopic Examination: Wells are examined using an inverted microscope to determine the lowest concentration of the drug that inhibits parasite motility or causes cell lysis. This is often reported as the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).[14][15]

    • Cell Viability Stains: Fluorescent dyes like fluorescein diacetate (FDA) or colorimetric reagents like resazurin can be used to quantify the number of viable parasites.

    • Subculture: An aliquot from each well can be transferred to fresh, drug-free medium to determine the MLC, which is the lowest concentration that prevents parasite growth upon subculture.

In Vivo Efficacy Studies

Animal models are essential for evaluating the therapeutic potential of antiprotozoal compounds.

1. Animal Model and Infection:

  • Appropriate animal models are selected based on the target parasite (e.g., mice for Tritrichomonas muris, turkeys or chickens for Histomonas meleagridis).[8][10]

  • Animals are experimentally infected with a standardized dose of the parasite. For example, mice can be infected orally with T. muris trophozoites.[10][12]

2. Drug Administration:

  • This compound can be administered through various routes, including in the drinking water, mixed in the feed, or by oral gavage.[8][9][10]

  • A range of doses is typically tested to determine the effective dose.

  • A control group of infected animals receives a placebo (e.g., drug-free vehicle).

3. Assessment of Efficacy:

  • The efficacy of the treatment is assessed by:

    • Parasite Load: Quantification of the number of parasites in relevant tissues (e.g., cecal contents for intestinal protozoa) at the end of the treatment period.[10][12]

    • Clinical Signs: Monitoring for the resolution of clinical signs of disease (e.g., diarrhea, weight loss).

    • Pathology: Gross and histopathological examination of target organs to assess the reduction in lesions.[8]

Mechanism of Action and Signaling Pathways

The antiprotozoal activity of this compound, like other 5-nitroimidazoles, is dependent on its activation within the target parasite.

G cluster_parasite Anaerobic Protozoan Cell This compound This compound (Prodrug) Activated_DMZ Reduced this compound (Cytotoxic Radicals) This compound->Activated_DMZ Activation DNA Parasite DNA Activated_DMZ->DNA Interacts with PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Reduces Ferredoxin_red->this compound Reduces Pyruvate Pyruvate Pyruvate->PFOR AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA e- Damaged_DNA DNA Damage (Strand Breaks) DNA->Damaged_DNA Causes Cell_Death Cell Death Damaged_DNA->Cell_Death Leads to

Caption: Proposed mechanism of action for this compound in anaerobic protozoa.

The key steps in the proposed mechanism of action are:

  • Uptake: this compound, a prodrug, passively diffuses into the anaerobic protozoan cell.

  • Reductive Activation: In the low-redox potential environment of the parasite, the nitro group of this compound is reduced by electron transport proteins such as ferredoxin, which receives electrons from the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme complex.[6][18]

  • Generation of Cytotoxic Radicals: This reduction process generates short-lived, highly reactive nitroso radicals.[4][5]

  • Macromolecular Damage: These cytotoxic intermediates interact with and damage critical cellular components, most notably DNA, leading to strand breaks and loss of helical structure.[4][5]

  • Cell Death: The extensive damage to essential macromolecules ultimately results in parasite cell death.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening and evaluation of antiprotozoal compounds like this compound.

G start Start culture Maintain Axenic Protozoan Culture start->culture setup_assay Set up 96-well Plate Assay (Parasites + Drug) culture->setup_assay prepare_drug Prepare Serial Dilutions of this compound prepare_drug->setup_assay incubate Incubate under Anaerobic Conditions setup_assay->incubate assess_viability Assess Parasite Viability (Microscopy/Staining) incubate->assess_viability determine_mic Determine MIC/MLC assess_viability->determine_mic analyze_data Data Analysis and Interpretation determine_mic->analyze_data end End analyze_data->end

Caption: General workflow for in vitro antiprotozoal drug susceptibility testing.

Conclusion

This compound exhibits significant activity against a range of protozoan parasites, particularly Histomonas meleagridis and Trichomonas gallinae. While quantitative data for other important protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica are limited in the recent scientific literature, its classification as a 5-nitroimidazole suggests a broad spectrum of activity against anaerobic protozoa. The provided experimental protocols offer a foundation for further investigation into the efficacy of this compound and other potential antiprotozoal compounds. A deeper understanding of its activity and the potential for resistance development is crucial for its responsible application in both veterinary and potentially human medicine, should its use be reconsidered in specific therapeutic contexts. Further research is warranted to fully elucidate its spectrum of activity and to identify specific molecular targets beyond DNA damage.

References

The History and Application of Dimetridazole in Poultry and Livestock: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dimetridazole (DMZ) , a nitroimidazole derivative, has a complex and significant history in veterinary medicine, particularly in the poultry and swine industries. Initially lauded for its potent antiprotozoal and antibacterial properties, its use has been largely curtailed due to concerns over potential carcinogenicity and the presence of drug residues in food products. This technical guide provides an in-depth overview of the historical use of this compound, its efficacy, metabolic fate, and the experimental methodologies employed in its evaluation.

Introduction and Historical Context

This compound, chemically known as 1,2-dimethyl-5-nitroimidazole, was widely adopted in the mid-20th century as a highly effective agent for the prevention and treatment of histomoniasis, commonly known as blackhead disease, in turkeys. This parasitic disease, caused by Histomonas meleagridis, can lead to high mortality rates in turkey flocks, posing a significant economic threat to the poultry industry.[1][2] Beyond its application in turkeys, this compound was also utilized as a feed additive to promote growth and improve feed efficiency in both poultry and swine.[3] Furthermore, it proved effective in the control of swine dysentery.[4][5][6]

The widespread use of this compound, however, raised concerns among regulatory bodies regarding the potential for drug residues in meat and eggs and the associated risks to human health.[7] Suspicions of carcinogenicity, linked to the nitroimidazole class of compounds, led to increased scrutiny and eventual bans or severe restrictions on its use in food-producing animals in many parts of the world, including the European Union and the United States.[8]

Efficacy of this compound

This compound demonstrated significant efficacy in various applications within the poultry and livestock sectors.

Treatment and Prevention of Blackhead Disease (Histomoniasis) in Turkeys

Blackhead disease has been a major concern for turkey producers, with mortality rates in untreated flocks reaching devastating levels.[9] this compound was highly effective in controlling this disease. Anecdotal evidence from the period of its use suggests a dramatic reduction in mortality in treated flocks. While specific mortality rate data from early controlled trials is sparse in the readily available literature, the re-emergence of severe blackhead outbreaks with high mortality following the ban of effective treatments underscores the efficacy of drugs like this compound.[9] For instance, in France, after the ban, mortality in some breeding flocks averaged 60.2%, with nearly 20% of standard turkey flocks experiencing mortality rates above 30%.[9]

Growth Promotion and Feed Efficiency

The use of sub-therapeutic doses of antibiotics and other antimicrobial agents as growth promoters was a common practice in intensive animal agriculture.[10][11] this compound was among the compounds used for this purpose, contributing to improved weight gain and feed conversion ratios in both poultry and swine. One study reported that feeding this compound to turkeys at levels of 0.01% to 0.1% resulted in significant growth rate increases of 6% to 10%.[12]

Control of Swine Dysentery

This compound was also employed for the prevention and treatment of swine dysentery, a mucohemorrhagic diarrheal disease primarily caused by the spirochete Brachyspira hyodysenteriae.[4][6] A comparative study on the efficiency of Tiamulin and this compound for controlling swine dysentery in piglets showed that while both drugs reduced clinical signs within 5 days, Tiamulin resulted in a significantly greater average daily weight gain.[5]

Table 1: Summary of this compound Efficacy Data

ApplicationSpeciesEfficacy MetricReported Outcome
Blackhead DiseaseTurkeysMortality RateSignificant reduction in mortality (post-ban data shows high mortality in untreated flocks)[9]
Growth PromotionTurkeysGrowth Rate6-10% increase with 0.01-0.1% in feed[12]
Swine DysenterySwineClinical SignsReduction in clinical signs within 5 days[5]
Swine DysenterySwineAverage Daily GainLower than Tiamulin in a comparative study[5]

Metabolism and Residue Analysis

The metabolism of this compound and the potential for its residues to remain in edible tissues and eggs were central to the regulatory decisions regarding its use.

Metabolism

In livestock, this compound is metabolized through several pathways. The primary routes of metabolism include oxidation of the 2-methyl group to form a hydroxymethyl metabolite (2-hydroxymethyl-1-methyl-5-nitroimidazole or HMMNI) and a carboxylic acid metabolite.[3] Reduction of the 5-nitro group can also occur, potentially leading to the cleavage of the imidazole ring.[3]

Residue Depletion and Analysis

Numerous studies have focused on the detection and depletion of this compound and its metabolites in poultry and swine tissues. Modern analytical techniques, particularly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), have enabled the sensitive and specific quantification of these residues.[7]

A recent study investigated the elimination of this compound and its primary metabolite, HMMNI, in broiler chickens and laying hens.[7] The findings from this and other studies are summarized in the tables below.

Table 2: Residue Depletion of this compound (DMZ) and its Metabolite (HMMNI) in Broiler Tissues

TissueTime Post-Withdrawal (hours)DMZ Concentration (ng/g)HMMNI Concentration (ng/g)
Muscle 613.9 ± 5.6699.5 ± 275.7
126.8 ± 2.9350.1 ± 139.8
24ND102.3 ± 45.1
48NDND
Liver 621.5 ± 8.7456.2 ± 182.5
129.8 ± 4.1221.3 ± 88.5
24ND65.4 ± 26.2
48NDND
Kidney 615.2 ± 6.1389.7 ± 155.9
127.1 ± 3.0189.6 ± 75.8
24ND45.8 ± 18.3
48NDND
Sebum (Fat with Skin) 6272.3 ± 146.6312.8 ± 125.1
12156.7 ± 78.4189.5 ± 75.8
2489.4 ± 44.7102.3 ± 41.0
4835.6 ± 17.845.8 ± 18.3
7212.3 ± 6.218.9 ± 7.6
120NDND

ND: Not Detected. Data adapted from a study where broilers were fed 500 mg/kg DMZ for 10 days.[7]

Table 3: Residue Depletion of this compound (DMZ) and its Metabolite (HMMNI) in Eggs

Day Post-WithdrawalDMZ Concentration (ng/g)HMMNI Concentration (ng/g)
125.6 ± 10.245.8 ± 18.3
215.8 ± 6.328.9 ± 11.6
39.8 ± 3.918.7 ± 7.5
45.6 ± 2.211.2 ± 4.5
53.1 ± 1.26.5 ± 2.6
61.8 ± 0.73.8 ± 1.5
7ND2.1 ± 0.8
8NDND

ND: Not Detected. Data adapted from a study where laying hens were fed 500 mg/kg DMZ for 10 days.[7]

Based on such residue depletion studies, withdrawal times are established to ensure that levels of the drug and its metabolites in food products are below the maximum residue limits (MRLs) set by regulatory agencies. For this compound, due to safety concerns, the MRL is often set at the limit of detection of the analytical method.[7]

Experimental Protocols

The evaluation of this compound has involved a range of experimental protocols, from efficacy trials to detailed residue analysis and toxicity studies.

Efficacy Trial for Necrotic Enteritis in Broiler Chickens

A study investigating the efficacy of this compound in managing experimentally induced necrotic enteritis in broiler chickens provides a representative experimental design.[13]

  • Animals: One hundred Hubbard chicks were divided into five groups of 20 birds each.

  • Infection Model: At 15 days of age, birds in four of the five groups were orally inoculated with 0.5 mL of a broth culture of Clostridium perfringens (109 CFU/mL).

  • Treatment Groups:

    • Group A: Uninfected, untreated control.

    • Group B: Infected, untreated control.

    • Group C: Infected, treated with ampicillin (20 mg/kg body weight).

    • Group D: Infected, treated with this compound (20 mg/kg body weight).

    • Group E: Infected, treated with a combination of ampicillin and this compound (20 mg/kg body weight each).

  • Drug Administration: Medications were administered orally once daily for five consecutive days, starting two days after infection.

  • Outcome Measures: Efficacy was assessed based on clinical symptoms, body weight, weight gain, feed conversion rate (FCR), and intestinal lesion scores. Hematological parameters were also evaluated.

  • Histopathology: Small tissue specimens from the intestines were collected, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) for microscopic examination.[13] Lesion scoring was performed to quantify the severity of intestinal damage.[14]

Experimental_Workflow_Efficacy_Trial cluster_setup Experimental Setup cluster_infection Infection Protocol cluster_treatment Treatment Regimen cluster_evaluation Outcome Evaluation Animals 100 Hubbard Chicks Grouping 5 Groups (n=20) Animals->Grouping Infection Oral Inoculation (C. perfringens) Grouping->Infection Day 15 Treatment Oral Administration (5 consecutive days) Infection->Treatment Day 17 Evaluation Data Collection & Analysis Treatment->Evaluation GroupA Group A (Control) GroupB Group B (Infected Control) GroupC Group C (Ampicillin) GroupD Group D (this compound) GroupE Group E (Combination) Clinical Clinical Signs Evaluation->Clinical Performance Performance Metrics (Weight, FCR) Evaluation->Performance Histo Histopathology (Lesion Scoring) Evaluation->Histo Hemato Hematology Evaluation->Hemato

Experimental workflow for a this compound efficacy trial.
Residue Analysis by HPLC-MS/MS

The following protocol is a summary of a method used for the determination of this compound and HMMNI in poultry tissues and eggs.[7]

  • Sample Preparation (Tissues):

    • Homogenize 2.0 g of tissue.

    • Extract twice with 10 mL of ethyl acetate.

    • Combine the supernatants and evaporate to dryness under nitrogen.

    • Redissolve the residue in 3 mL of 0.1% formic acid in water.

    • Add 5 mL of n-hexane, vortex, and centrifuge.

    • Filter the lower aqueous layer through a 0.22 µm filter.

  • Sample Preparation (Eggs):

    • Homogenize 4.0 g of egg.

    • Extract twice with 10 mL of ethyl acetate.

    • Combine the supernatants and evaporate to dryness under nitrogen.

    • Redissolve the residue in 1 mL of the initial mobile phase.

    • Add 5 mL of n-hexane, vortex, and centrifuge.

    • Filter the lower layer through a 0.22 µm filter.

  • HPLC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of acetonitrile and water containing formic acid.

    • Detection: Multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and HMMNI.

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue or Egg Sample Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (Ethyl Acetate) Homogenize->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Aqueous Phase Evaporation->Reconstitution Defatting Liquid-Liquid Extraction (n-Hexane) Reconstitution->Defatting Filtration Filtration (0.22 µm) Defatting->Filtration HPLC HPLC Separation Filtration->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for the analysis of this compound residues by HPLC-MS/MS.

Mechanism of Action and Toxicity

Mechanism of Action

The antimicrobial activity of this compound, like other nitroimidazoles, is dependent on the reduction of its nitro group. This process occurs preferentially in anaerobic or microaerophilic organisms, such as protozoa and anaerobic bacteria, which possess enzymes with a sufficiently low redox potential.[]

  • Entry into the Cell: this compound enters the microbial cell.

  • Reductive Activation: The nitro group of this compound is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase, nitroreductases (e.g., RdxA, FrxA), or thioredoxin reductase.[][16][17][18] This reduction process generates a highly reactive nitro radical anion.

  • Generation of Cytotoxic Intermediates: The nitro radical anion can undergo further reactions to produce other cytotoxic intermediates.

  • Cellular Damage: These reactive intermediates can cause damage to cellular macromolecules, most notably DNA.[19][20] The damage can include strand breaks and other modifications that inhibit DNA replication and repair, ultimately leading to cell death.[21][22]

Mechanism_of_Action cluster_activation Reductive Activation cluster_damage Cellular Damage DMZ This compound (Prodrug) Reduction Reduction of Nitro Group DMZ->Reduction Enters Cell Cell Anaerobic/Microaerophilic Cell Radical Nitro Radical Anion (Cytotoxic) Reduction->Radical Enzymes Enzymes (e.g., PFOR, Nitroreductases) Enzymes->Reduction DNA_Damage DNA Damage (Strand Breaks, etc.) Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Proposed mechanism of action for this compound.
Toxicity

Concerns about the toxicity of this compound, particularly its potential carcinogenicity, have been a primary driver for its restricted use. Studies in laboratory animals have suggested that some nitroimidazoles can be genotoxic.[8] While in vivo studies on this compound have not consistently shown genotoxic effects, the potential risk could not be ruled out, leading to a precautionary approach by regulatory agencies.[8]

Histopathological examinations in toxicity studies have revealed various effects depending on the dose and duration of exposure. For example, in a study on necrotic enteritis in broilers, the untreated infected group showed severe intestinal lesions, including coagulative necrosis of enterocytes and heavy infiltration of inflammatory cells.[13] In contrast, the group treated with this compound showed only mild coagulative necrosis, indicating a protective effect against the pathogenic damage.[13]

Conclusion

This compound played a crucial role in the management of important diseases in the poultry and swine industries for several decades. Its high efficacy against blackhead disease in turkeys and its benefits as a growth promoter were well-established. However, concerns regarding its potential for carcinogenicity and the presence of residues in food products led to its widespread ban in food-producing animals. The history of this compound serves as a significant case study in the evolving landscape of veterinary drug regulation, highlighting the balance between therapeutic efficacy and food safety. The development of sensitive analytical methods has been critical in monitoring for its illegal use and in understanding its metabolic fate. While no longer in mainstream use in many countries, the study of this compound continues to provide valuable insights for researchers and drug development professionals in the field of veterinary medicine.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Dimetridazole in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dimetridazole (DMZ) is a nitroimidazole drug with antiprotozoal and antibacterial properties, historically used in veterinary medicine.[1][2] Due to concerns over its potential carcinogenicity and genotoxicity, its use in food-producing animals has been banned in many countries, necessitating sensitive analytical methods for residue monitoring.[2][3][4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in various animal tissues such as muscle, liver, and eggs.[1][3][5] The described protocol, involving a straightforward extraction and cleanup procedure, offers high recovery and low limits of detection, making it suitable for regulatory monitoring and food safety applications.

Introduction

Nitroimidazole compounds, including this compound, have been effectively used to treat and prevent diseases like histomonosis in poultry.[1][2] However, the potential health risks associated with their residues in food products have led to stringent regulations, with many jurisdictions requiring a zero-tolerance approach.[1] Consequently, highly sensitive and specific analytical methods are crucial for the surveillance of this compound in animal-derived food products. LC-MS/MS has emerged as the preferred technique due to its superior sensitivity, selectivity, and ability to confirm the identity of the analyte.[1][6] This method allows for the reliable detection and quantification of this compound and its metabolites at trace levels.[5]

Experimental

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is employed for the extraction of this compound from animal tissues.[7]

Materials:

  • Homogenized animal tissue (muscle, liver, etc.)

  • Acetonitrile

  • Water

  • Ethyl acetate[2][3][4][6]

  • n-Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or specialized MIP cartridges)[5][8]

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Add an internal standard solution (e.g., deuterated this compound, DMZ-d3).[8][9]

  • Add 10 mL of acetonitrile (or ethyl acetate).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).[7]

  • Vortex again for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[7]

  • Transfer the supernatant (acetonitrile or ethyl acetate layer) to a clean tube.

  • For defatting, add 5 mL of n-hexane, vortex, and centrifuge. Discard the n-hexane layer.

  • The extract can be further cleaned up using a solid-phase extraction (SPE) cartridge.[5]

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40-50°C.[2][9]

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[7]

  • Mobile Phase A: 0.1% Formic acid in water[10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol[10]

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 142.[3][8][9] Common product ions for confirmation and quantification are monitored.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the analysis of this compound in animal tissues. The chromatographic separation provides a sharp and symmetrical peak for this compound, free from matrix interferences. The use of MRM ensures high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the method, compiled from various studies.

ParameterBovine Muscle[3][4]Turkey Muscle[5]Eggs[11]
Linearity Range (ng/g) 0.5 - 2.5≥ 0.051 - 100
LOD (ng/g) ~0.1--
LOQ (ng/g) 0.38 - 0.50.051
Recovery (%) 96 - 103-85.6 - 118.3
Precision (RSD %) < 15-< 6

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

The data clearly indicates that the method is capable of detecting this compound at levels well below the stringent regulatory limits. The high recovery and good precision across different matrices underscore the robustness of the described protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Tissue Homogenization extraction Solvent Extraction (Acetonitrile/Ethyl Acetate) sample->extraction salting_out Salting Out (MgSO4 + NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup SPE Cleanup centrifuge1->cleanup evaporation Evaporation (Nitrogen Stream) cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+ MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound Analysis in Animal Tissues.

Method Validation Process

validation_process method_dev Method Development validation Method Validation method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Reproducibility) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Key Parameters for Method Validation.

Conclusion

This application note provides a detailed protocol for a sensitive and reliable LC-MS/MS method for the determination of this compound in various animal tissues. The method is characterized by a simple and effective sample preparation procedure and highly selective MS/MS detection. The validation data demonstrates that the method meets the requirements for regulatory control and can be readily implemented in food safety laboratories for the routine monitoring of this compound residues.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Determination of Dimetridazole Residues in Poultry Eggs

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Dimetridazole (DMZ), a nitroimidazole antibiotic, has been utilized in poultry farming to treat and prevent diseases such as histomoniasis.[1][2] However, due to concerns over its potential carcinogenicity and genotoxicity, its use in food-producing animals is prohibited in many countries, including the European Union.[2][3][4] Consequently, sensitive and robust analytical methods are required to monitor for illicit use and ensure food safety. This application note details a comprehensive protocol for the analysis of this compound and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in poultry eggs using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3] The described method, incorporating a QuEChERS-based sample preparation, offers high sensitivity, specificity, and reliability for the quantification of these residues.

Introduction

Nitroimidazole drugs, including this compound, are effective against anaerobic and antiprotozoal infections.[3] Their residues in food products of animal origin, such as eggs, pose a potential risk to human health.[2] Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have stringent requirements, often demanding that this compound should not be detected in animal-derived foods.[3] This necessitates analytical methods with very low limits of detection (LOD) and quantification (LOQ).

This protocol provides a detailed methodology for the extraction, clean-up, and subsequent analysis of this compound and its metabolite in whole eggs, adapted from established and validated scientific methodologies.[1][3][5]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC-MS/MS Analysis, and Data Processing.

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA), Ethyl Acetate, n-Hexane.

  • Standards: this compound (DMZ) and 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) analytical standards. Isotopically labeled internal standards (e.g., DMZ-d3) are recommended for improved accuracy.[1]

  • Salts and Reagents: Anhydrous Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Sodium Sulfate (Na2SO4).

  • Sample Preparation Supplies: Homogenizer, 50 mL polypropylene centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., Captiva EMR—Lipid or MCX), 0.22 µm syringe filters.[1][5]

Sample Preparation: QuEChERS and Solid-Phase Extraction (SPE) Clean-up
  • Homogenization: Homogenize whole eggs to ensure a uniform sample matrix.

  • Extraction:

    • Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.[1]

    • If using, spike the sample with the internal standard solution and let it stand for 15 minutes.[1]

    • Add 10 mL of acetonitrile containing 5% formic acid.[1]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO4 and 1 g NaCl).[1]

    • Shake vigorously for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.[1]

  • Clean-up (Lipid Removal):

    • Transfer an aliquot of the supernatant (e.g., 2.4 mL) to a new tube.[1]

    • Dilute with water (e.g., add 0.6 mL to achieve 20% water by volume) and mix well.[1]

    • Pass the diluted extract through a lipid removal SPE cartridge (e.g., Captiva EMR—Lipid) under gravity.[1]

    • Collect the eluate for analysis.[1]

Alternative Extraction using Ethyl Acetate:

  • Weigh 4 g of homogenized egg into a 15 mL centrifuge tube.[6]

  • Add 10 mL of ethyl acetate, vortex, and oscillate for 10 minutes.[6]

  • Centrifuge at 8,000 rpm for 5 minutes.[6]

  • Repeat the extraction and combine the supernatants.[6]

  • Evaporate the supernatant to dryness with nitrogen.[6]

  • Redissolve the residue in the initial mobile phase, and perform a liquid-liquid extraction with n-hexane to remove lipids. The lower aqueous layer is collected for analysis.[6]

HPLC-MS/MS Analysis
  • HPLC System: An Agilent 1200 series or equivalent.[6]

  • Column: A C18 column (e.g., Phenomenex Luna C18, 150 mm × 2 mm, 5 µm) is suitable.[6]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B).[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 30°C.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Table 1: Example HPLC Gradient

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)
0.0955
2.0955
5.01090
8.01090
8.1955
12.0955

Table 2: Example MRM Transitions for this compound and HMMNI

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound (DMZ)142.182.196.1
HMMNI158.1112.182.1
DMZ-d3 (Internal Standard)145.184.198.1
Data Analysis and Quantification
  • Calibration Curve: Prepare matrix-matched calibration standards by spiking blank egg homogenate with known concentrations of DMZ and HMMNI (e.g., 0.5, 1, 5, 10, 50, and 100 ng/g).[1][5][6]

  • Quantification: Quantify the analytes by comparing the peak area ratios of the target analyte to the internal standard in the samples against the calibration curve.

Performance Characteristics

The performance of the analytical method is crucial for its reliability. The following table summarizes typical validation data from various studies.

Table 3: Summary of Quantitative Data for this compound Analysis in Eggs

ParameterThis compound (DMZ)HMMNIReference
Recovery (%) 85.6 - 118.386.5 - 118.3[1]
7780[7][8]
93 - 102-[9][10]
84.90 - 103.0184.90 - 103.01[5]
Precision (RSD %) < 6< 6[1]
14.918.2[7][8]
1.2 - 7.7-[9][10]
< 15< 15[5]
LOD (ng/g or µg/kg) 0.50.5[5]
0.1 µg/kg0.5 µg/kg[7][8]
LOQ (ng/g or µg/kg) 1.01.0[5]

Visualization of Experimental Workflow and Logic

To aid in the understanding of the protocol, the following diagrams illustrate the overall experimental workflow and the detailed steps of the sample preparation procedure.

G cluster_0 Sample Receipt & Homogenization cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Receive Poultry Egg Sample B Homogenize Whole Egg A->B C Weigh Homogenized Sample B->C D Spike with Internal Standard C->D E Add Extraction Solvent (e.g., ACN with 5% FA) D->E F Add QuEChERS Salts E->F G Vortex and Centrifuge F->G H Collect Supernatant G->H I SPE Clean-up (Lipid Removal) H->I J Collect Final Eluate I->J K HPLC-MS/MS Analysis J->K L Peak Integration K->L M Quantification using Calibration Curve L->M N Generate Report M->N

Caption: Overall experimental workflow for the analysis of this compound in poultry eggs.

G start Start: Homogenized Egg Sample step1 1. Weigh 5g of Sample start->step1 step2 2. Add Internal Standard step1->step2 step3 3. Add 10 mL ACN with 5% Formic Acid step2->step3 step4 4. Add QuEChERS Salts (4g MgSO4, 1g NaCl) step3->step4 step5 5. Shake (2 min) & Centrifuge (10 min) step4->step5 step6 6. Transfer 2.4 mL Supernatant step5->step6 step7 7. Dilute with 0.6 mL Water step6->step7 step8 8. Apply to Lipid Removal SPE Cartridge step7->step8 end End: Final Extract for LC-MS/MS step8->end

Caption: Logical flow of the QuEChERS-based sample preparation procedure.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the routine monitoring of this compound and its metabolite HMMNI in poultry eggs. The combination of a streamlined QuEChERS extraction with a selective SPE clean-up ensures high recovery and precision, while minimizing matrix effects. This method is fit for purpose for regulatory compliance testing and food safety monitoring programs. The provided performance data and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this analytical protocol.

References

Application of Dimetridazole in the In Vitro Culture of Anaerobic Organisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole, a nitroimidazole antimicrobial agent, is a valuable tool in the selective cultivation and susceptibility testing of anaerobic and microaerophilic microorganisms. Its mechanism of action relies on the reduction of its nitro group within the low redox potential environment of anaerobic cells, leading to the production of cytotoxic free radicals that disrupt DNA integrity and inhibit nucleic acid synthesis. This selective toxicity makes it highly effective against obligate anaerobes while sparing facultative and aerobic organisms. These application notes provide comprehensive protocols and data for the effective use of this compound in a research setting.

Mechanism of Action

This compound is a prodrug that requires activation within the target anaerobic microorganism. The process involves the transfer of an electron from a reduced ferredoxin or flavodoxin to the nitro group of this compound. This reduction creates a short-lived, highly reactive nitroso free radical. This radical can then interact with the microbial DNA, causing strand breaks and loss of helical structure, which ultimately leads to cell death.

cluster_cell Anaerobic Bacterial Cell Dimetridazole_ext This compound (Prodrug) Dimetridazole_int This compound Dimetridazole_ext->Dimetridazole_int Passive Diffusion Nitro_Radical Cytotoxic Nitro Radical Dimetridazole_int->Nitro_Radical Reduction Reduced_Ferredoxin Reduced Ferredoxin/Flavodoxin Oxidized_Ferredoxin Oxidized Ferredoxin/Flavodoxin Reduced_Ferredoxin->Oxidized_Ferredoxin Electron Transfer DNA Bacterial DNA Nitro_Radical->DNA Interaction Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death

Caption: Mechanism of action of this compound in anaerobic bacteria.

Data Presentation: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the closely related nitroimidazole, metronidazole, against a range of clinically significant anaerobic bacteria. These values can serve as a strong reference for the expected activity of this compound.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Gram-Negative Anaerobes
Bacteroides fragilis group55≤0.12 - >1280.51[1]
Bacteroides fragilis430.25 - 20.51[1]
Fusobacterium nucleatum25 (β-lactamase +)0.03 - 0.120.060.12[2]
Fusobacterium nucleatum26 (β-lactamase -)≤0.015 - 0.060.030.06[2]
Prevotella intermedia130.016 - 0.250.0640.125[3]
Porphyromonas gingivalis140.016 - 0.250.0320.125[3]
Gram-Positive Anaerobes
Clostridium perfringens80≤0.06 - >1628[4]
Peptostreptococcus anaerobius30≤0.06 - 0.50.250.5[5]
Peptostreptococcus micros120.064 - 0.50.250.5[3]
Finegoldia magna49≤0.06 - 10.250.5[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound for incorporation into culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Sterile, light-protected container (e.g., amber microcentrifuge tube or a tube wrapped in aluminum foil)

  • Sterile filter (0.22 µm pore size)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • In a sterile, light-protected container, weigh out the desired amount of this compound powder.

  • Add a small volume of DMSO or DMF to dissolve the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of solvent.

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile, light-protected container.

  • Store the stock solution at -20°C. The solution is typically stable for several months. Avoid repeated freeze-thaw cycles.

start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO/DMF weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter Sterilize (0.22 µm) vortex->filter store Store at -20°C in Dark filter->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of this compound-Containing Anaerobic Agar Plates

This protocol describes how to incorporate this compound into a basal anaerobic agar medium for the selective isolation or susceptibility testing of anaerobic bacteria.

Materials:

  • Basal anaerobic agar medium (e.g., Brucella Agar, Wilkins-Chalgren Agar, supplemented with hemin and vitamin K₁)

  • This compound stock solution (from Protocol 1)

  • Sterile, molten agar (autoclaved and cooled to 45-50°C in a water bath)

  • Sterile petri dishes

  • Anaerobic chamber or gas-pak system

Procedure:

  • Prepare the basal anaerobic agar medium according to the manufacturer's instructions and autoclave.

  • Temper the molten agar in a water bath to 45-50°C. Holding the agar at this temperature is crucial to prevent solidification while avoiding the degradation of heat-labile components and the antibiotic.

  • In an anaerobic chamber or under a stream of anaerobic gas, add the appropriate volume of the sterile this compound stock solution to the molten agar to achieve the desired final concentration. For selective isolation, a concentration of 5 µg/mL is often effective. For susceptibility testing, a range of concentrations will be required.

  • Gently swirl the flask to ensure even distribution of the this compound throughout the medium. Avoid introducing air bubbles.

  • Aseptically dispense the agar into sterile petri dishes (approximately 20-25 mL per plate).

  • Allow the plates to solidify at room temperature in the anaerobic environment.

  • Once solidified, the plates can be used immediately or stored in anaerobic bags at 2-8°C for up to two weeks.

start Start prepare_agar Prepare & Autoclave Basal Agar start->prepare_agar cool_agar Cool Agar to 45-50°C prepare_agar->cool_agar add_dmz Add this compound Stock Solution cool_agar->add_dmz mix Mix Gently add_dmz->mix pour Pour Plates mix->pour solidify Allow to Solidify pour->solidify store Store Anaerobically at 2-8°C solidify->store

Caption: Workflow for preparing this compound-containing anaerobic agar.

Protocol 3: Broth Microdilution Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against an anaerobic organism using the broth microdilution method.

Materials:

  • Anaerobic broth medium (e.g., Thioglycollate Broth, supplemented Brucella Broth)

  • This compound stock solution

  • Sterile 96-well microtiter plate

  • Anaerobic organism inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • Anaerobic chamber or gas-pak system

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Prepare serial twofold dilutions of this compound in anaerobic broth in the 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span the expected MIC range.

  • Prepare the inoculum of the test organism in anaerobic broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Seal the plate or place it in an anaerobic environment (anaerobic chamber or gas-pak jar).

  • Incubate at 35-37°C for 48 hours under anaerobic conditions.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

start Start prepare_dilutions Prepare Serial Dilutions of this compound in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Inoculum prepare_dilutions->prepare_inoculum add_inoculum Inoculate Wells prepare_inoculum->add_inoculum incubate Incubate Anaerobically (35-37°C, 48h) add_inoculum->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution susceptibility testing.

Conclusion

This compound is a potent and selective agent for the in vitro cultivation and study of anaerobic microorganisms. The provided data and protocols offer a robust framework for researchers to effectively utilize this compound in their work. Adherence to proper anaerobic techniques and careful preparation of media and antibiotic solutions are critical for obtaining accurate and reproducible results. The information on the closely related compound, metronidazole, serves as a valuable guide for the anticipated efficacy of this compound against a broad spectrum of anaerobic bacteria.

References

Application Note: Quantification of Dimetridazole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole (DMZ) is a nitroimidazole antibiotic that has been widely used in veterinary medicine to treat and prevent protozoal infections in poultry and swine. Due to concerns over its potential carcinogenicity and mutagenicity, its use in food-producing animals has been banned in many countries.[1] Consequently, sensitive and reliable analytical methods are required to monitor for illegal use and ensure food safety. High-performance liquid chromatography (HPLC) is a robust and widely adopted technique for the quantification of this compound residues in various matrices. This application note provides a detailed protocol for the determination of this compound using HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation.

Principle

This method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The prepared sample is then injected into an HPLC system. Separation is achieved on a reversed-phase column, and the eluted this compound is detected by a UV detector. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate

  • Formic acid

  • Carbon tetrachloride

  • Dimethylformamide

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or silica-based)[2][3]

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

  • pH meter

  • Solid-Phase Extraction (SPE) manifold

Sample Preparation (Liquid-Liquid Extraction for Animal Feed)

This protocol is adapted from a method for the determination of this compound in turkey feeds.[4][5]

  • Homogenization: Homogenize the feed sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 50 mL of an 80:20 mixture of carbon tetrachloride and dimethylformamide.[4][5]

    • Vortex for 1 minute to mix.

    • Place in a water bath at 60°C for 30 minutes, with intermittent shaking.[4][5]

    • Centrifuge at 3000 rpm for 5 minutes.

  • Partitioning:

    • Transfer 25 mL of the supernatant to a new centrifuge tube.

    • Add 45 mL of water and stir vigorously for 2 minutes.[5]

    • Centrifuge to separate the layers.

  • Final Preparation:

    • Collect the aqueous supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

Sample Preparation (Solid-Phase Extraction for Salmon and Honey)

This protocol is based on a method for the determination of this compound in salmon and honey.[2][3]

  • Homogenization: Homogenize the salmon sample. For honey, dissolve 10 g of the sample in 10 mL of water.[6]

  • Extraction:

    • To 10 g of the homogenized sample, add ethyl acetate and homogenize.

    • Centrifuge the mixture and collect the supernatant.

  • SPE Cleanup:

    • Condition a silica SPE cartridge.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with a suitable solvent mixture (e.g., acetonitrile/water).[6]

  • Final Preparation:

    • Evaporate the eluate to dryness at a temperature not exceeding 40°C.[6]

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic: Acetonitrile and 0.3% phosphoric acid solution (20:80 v/v)[7] or a gradient system can be used for more complex matrices.
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 316 nm[4][5]
Calibration Curve
  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting with the mobile phase.

  • Inject each standard solution into the HPLC system.

  • Plot a calibration curve of peak area versus concentration.

Data Presentation

Quantitative Data Summary

The following table summarizes the performance characteristics of various HPLC methods for this compound quantification found in the literature.

MatrixMethodRecovery (%)LODLOQLinearity RangeReference
Turkey FeedsHPLC-UV95.3 ± 1.8--2.01 - 7.03 ppm[4][5]
Salmon & HoneyLC-MS/MS91.2 - 107.00.05 - 0.2 µg/kg-0.4 - 2 µg/kg[2][3]
Poultry MuscleHPLC-UV750.5 µg/kg--[8]
EggHPLC-UV770.5 µg/kg--[8]
Bovine MuscleLC-MS/MS96 - 103-0.08 - 0.41 µg/kg0.5 - 2.5 µg/kg[1][9]
Vaginal GelHPLC-UV-0.2 µg/mL1.0 µg/mL-[7]

Visualizations

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Homogenization Extraction Extraction (LLE or SPE) SampleReceipt->Extraction Homogenized Sample Cleanup Cleanup & Concentration Extraction->Cleanup Crude Extract Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Purified Extract HPLCInjection HPLC Injection Reconstitution->HPLCInjection ChromatographicSeparation Chromatographic Separation (C18 Column) HPLCInjection->ChromatographicSeparation UV_Detection UV Detection (316 nm) ChromatographicSeparation->UV_Detection PeakIntegration Peak Integration UV_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Reporting Final Report Quantification->Reporting

Caption: Workflow for this compound analysis by HPLC.

Logical Relationship of Method Validation Parameters

G Key HPLC Method Validation Parameters cluster_precision Precision Components MethodValidation Method Validation Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day) Precision->IntermediatePrecision

References

Application Note: Solid-Phase Extraction (SPE) for the Cleanup of Dimetridazole and its Metabolites in Food Matrices for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimetridazole (DMZ) is a nitroimidazole antibiotic that has been widely used in veterinary medicine for the treatment and prevention of protozoal infections in food-producing animals.[1][2] Due to concerns over its potential carcinogenicity and mutagenicity, the use of DMZ in food-producing animals is banned in many countries, and regulatory agencies have set stringent maximum residue limits (MRLs) or require its absence in food products.[1][2][3]

Accurate and sensitive analytical methods are crucial for monitoring DMZ residues in various food matrices to ensure consumer safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of DMZ and its primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[3][4][5] However, the complexity of food matrices such as meat, honey, and eggs necessitates an effective sample cleanup step to remove interfering substances that can suppress the analyte signal and compromise the accuracy of the results.

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of analytes from complex sample matrices. This application note provides a comprehensive overview of various SPE protocols for the cleanup of DMZ and its metabolites in different food matrices prior to LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of different SPE methods for the analysis of this compound and its metabolites in various food matrices.

Table 1: Recovery of this compound and Metabolites using Different SPE Methods

MatrixSPE SorbentAnalyte(s)Spiking LevelAverage Recovery (%)Reference
Salmon & HoneySilicaDMZ, MNZ, RNZ0.4-2 µg/kg91.2 - 107.0[4][5]
Bovine MuscleNot SpecifiedDMZ & other nitroimidazoles0.5-2.5 µg/kg96 - 103[1][2]
Chicken MuscleStrong Cation Exchange (SCX)DMZ, RNZ, MNZ5 µg/kg85 (DMZ)[6]
EggSupelMIP NitroimidazolesDMZ, DMZOH, & other nitroimidazoles1, 2, 5 µg/kg~95[7]
EggCaptiva EMR—LipidDMZ & other nitroimidazoles1, 5, 10 ng/g85.6 - 118.3[8]
Fish & ShrimpC18DMZ & other nitroimidazoles1-50 ng/g81 - 124[6]

DMZ: this compound, MNZ: Metronidazole, RNZ: Ronidazole, DMZOH: this compound-hyrdoxy

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixSPE SorbentLODLOQReference
Salmon & HoneySilica0.05-0.2 µg/kgNot Specified[4][5]
Bovine MuscleNot SpecifiedCCα: 0.0 - 0.17 µg/kgCCβ: 0.08 - 0.41 µg/kg[1][2]
Fish & ShrimpC180.07 - 1.0 ng/g0.21 - 3.0 ng/g[6]

CCα: Decision limit, CCβ: Detection capability

Experimental Workflow

The general workflow for the analysis of this compound using SPE involves sample preparation, solid-phase extraction, and instrumental analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Homogenization (e.g., meat, egg) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate or Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation Conditioning 1. Conditioning Evaporation->Conditioning Load Sample Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Final_Evap Final Evaporation & Reconstitution Elution->Final_Evap Collect Eluate LCMS LC-MS/MS Analysis Final_Evap->LCMS

References

Application Note: Identification and Quantification of Dimetridazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the identification and quantification of Dimetridazole (DMZ) in complex matrices, particularly in animal-derived food products. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique renowned for its high resolution and specificity. This document provides a comprehensive experimental protocol, including sample preparation, GC-MS parameters, and data analysis. Quantitative data is summarized for easy reference, and graphical representations of the workflow and analytical components are included to facilitate understanding.

Introduction

This compound (1,2-dimethyl-5-nitroimidazole) is a nitroimidazole drug effective against protozoan infections. It has been historically used in veterinary medicine, particularly in poultry, to treat and prevent diseases such as histomoniasis (blackhead disease). However, due to concerns over its potential carcinogenicity, its use in food-producing animals is banned in many countries, including the European Union and the United States.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring its absence in the food supply chain to ensure consumer safety.

Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and selectivity for the detection of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their chromatographic behavior and then identifies them based on their unique mass fragmentation patterns, providing a high degree of confidence in the results.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound in animal tissues.

Sample Preparation (Adapted from tissue analysis protocols)

A multi-residue method for the determination of nitroimidazoles in poultry muscle involves an extraction followed by a cleanup step.[3]

  • Homogenization: Weigh 10 g of minced tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a deuterated this compound internal standard (e.g., DMZ-d3) to the sample to correct for matrix effects and variations in extraction efficiency.

  • Extraction:

    • Add 10 mL of ethyl acetate to the sample tube.

    • Homogenize the mixture for 1 minute using a high-speed homogenizer.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (ethyl acetate layer) to a clean tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent, such as a mixture of toluene and hexane, for the cleanup step.

Solid-Phase Extraction (SPE) Cleanup

A cleanup step is essential to remove interfering matrix components.

  • Cartridge Conditioning: Condition a silica solid-phase extraction (SPE) cartridge by passing 5 mL of hexane through it.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of hexane to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of a more polar solvent, such as a mixture of acetone and dichloromethane.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the final residue in a small, precise volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

GC-MS Instrumental Analysis

The following instrumental parameters have been shown to be effective for the analysis of this compound.

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Column DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 285°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temperature 60°C for 1.5 min, ramp at 12°C/min to 144°C, then ramp at 5°C/min to 184°C, and finally ramp at 25°C/min to 290°C, hold for 6 min.[2]
Carrier Gas Helium at a constant flow rate
Mass Spectrometer Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 141 (Quantifier), 112, 98 (Qualifiers)[2]

Quantitative Data

The following table summarizes the quantitative data for the analysis of this compound. It is important to note that the data is compiled from various sources and analytical conditions may differ slightly.

ParameterValueMatrixAnalytical MethodSource
Retention Time Approx. 12 minutesAnimal & Fishery ProductsLC-MS/MS[3]
Limit of Detection (LOD) 0.05 - 0.2 µg/kgSalmon and HoneyLC-MS/MS[4]
Limit of Quantification (LOQ) 0.0002 mg/kgAnimal & Fishery ProductsLC-MS/MS[3]
Recovery 85%Chicken MuscleGC-NPD[5]
Recovery 91.2 - 107.0%Salmon and HoneyLC-MS/MS[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis GC-MS Analysis sample Tissue Sample homogenization Homogenization sample->homogenization extraction Solvent Extraction (Ethyl Acetate) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection evaporation1 Evaporation supernatant_collection->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 sample_loading Sample Loading reconstitution1->sample_loading spe_conditioning SPE Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation2 Final Evaporation elution->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 gcms_injection GC-MS Injection reconstitution2->gcms_injection data_acquisition Data Acquisition (SIM) gcms_injection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis result Result data_analysis->result

Caption: Experimental workflow for this compound analysis.

GC-MS Logical Components

gcms_components injector Injector Autosampler gc_oven GC Oven Capillary Column injector:port->gc_oven Sample Introduction ms_detector Mass Spectrometer Ion Source Mass Analyzer Detector gc_oven->ms_detector Separated Analytes data_system Data System Control Acquisition Analysis ms_detector->data_system Signal data_system->injector Control data_system->gc_oven Control data_system->ms_detector Control

Caption: Logical components of the GC-MS system.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the identification and quantification of this compound in complex matrices. The sample preparation protocol, involving solvent extraction and solid-phase extraction cleanup, effectively removes interfering substances, ensuring accurate results. The specified GC-MS parameters are optimized for the separation and detection of this compound. This method is suitable for routine monitoring and surveillance programs aimed at ensuring the absence of this banned substance in food products, thereby safeguarding public health.

References

Application Notes and Protocols: In Vivo Efficacy of Dimetridazole in Turkey Models of Histomoniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Dimetridazole for the treatment and prevention of histomoniasis in turkeys. The document details experimental protocols for inducing the disease and evaluating drug efficacy, presents quantitative data from key studies in structured tables, and includes visualizations of experimental workflows.

Introduction

Histomoniasis, commonly known as blackhead disease, is a parasitic disease caused by the protozoan Histomonas meleagridis. It primarily affects gallinaceous birds, with turkeys being particularly susceptible, often leading to high mortality rates. This compound, a nitroimidazole compound, has historically been an effective drug for the prevention and treatment of this disease. These notes are intended to guide researchers in designing and conducting in vivo efficacy studies of this compound in turkey models of histomoniasis.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in treating and preventing histomoniasis in turkeys based on data from various in vivo studies.

Table 1: Efficacy of this compound on Mortality Rates in Turkeys with Experimental Histomoniasis

This compound ConcentrationRoute of AdministrationChallenge Dose (Histomonads/bird)Mortality Rate (%) - Treated GroupMortality Rate (%) - Untreated ControlReference
Not SpecifiedIn-feed200,00017100[1][2][3]
0.01% - 0.1%In-feedNot SpecifiedData not availableData not available[4]

Table 2: Effect of this compound on Growth Performance in Turkeys

This compound ConcentrationRoute of AdministrationStudy DurationEffect on Growth RateEffect on Feed EfficiencyReference
0.01% - 0.1%In-feedNot SpecifiedMaximum improvement observedMaximum improvement observed[4]
0.02%In-feed6-24 weeksSlight improvementSlight improvement[5]

Note: Comprehensive data on lesion scores and parasite load directly correlated with specific this compound dosages in turkeys is limited in the available literature. Researchers are encouraged to include these parameters in future studies.

Experimental Protocols

This section outlines a general protocol for an in vivo efficacy study of this compound in a turkey model of histomoniasis.

Animal Model
  • Species: Turkey (Meleagris gallopavo)

  • Age: Two-week-old poults are commonly used.[1][2][3]

  • Housing: Birds should be housed in clean, disinfected pens with controlled temperature and lighting. Strict biosecurity measures should be in place to prevent extraneous infections.

Experimental Design
  • Groups:

    • Negative Control: Uninfected and untreated.

    • Positive Control: Infected and untreated.

    • Treatment Groups: Infected and treated with varying concentrations of this compound.

  • Acclimation: Allow birds to acclimate to the facilities for at least one week before the start of the experiment.

  • Randomization: Randomly allocate birds to the different experimental groups.

Induction of Histomoniasis
  • Inoculum: A culture of virulent Histomonas meleagridis.

  • Inoculation Route: Intra-cloacal inoculation is a common and effective method.

  • Inoculation Dose: A dose of 200,000 histomonads per bird has been shown to induce 100% mortality in untreated turkeys.[1][2][3]

Drug Administration
  • Compound: this compound

  • Route of Administration: Typically administered in the feed or drinking water.

  • Dosage:

    • Prophylactic (Preventive): Begin administration in the feed at concentrations ranging from 0.01% to 0.1% prior to infection.[4]

    • Therapeutic (Treatment): Begin administration upon the appearance of clinical signs of histomoniasis.

  • Duration: Treatment duration can vary, but a period of 7-10 days is often employed.[6]

Data Collection and Efficacy Assessment
  • Clinical Signs: Observe birds daily for signs of histomoniasis, including listlessness, drooping wings, unkempt feathers, and yellow feces.[7]

  • Mortality: Record mortality daily.

  • Body Weight: Measure body weight at the beginning and end of the study to determine weight gain.

  • Feed and Water Intake: Monitor feed and water consumption to calculate feed conversion ratios.

  • Necropsy and Lesion Scoring:

    • At the end of the study, euthanize all surviving birds.

    • Perform a thorough necropsy, focusing on the ceca and liver.

    • Score cecal and liver lesions based on a severity scale (e.g., 0 = no gross lesions; 1 = mild; 2 = moderate; 3 = severe).[8]

  • Parasite Load Quantification (Optional but Recommended):

    • Collect cecal and liver tissue samples.

    • Quantify Histomonas meleagridis load using methods such as quantitative PCR (qPCR) to assess the reduction in parasite numbers following treatment.

Visualizations

The following diagrams illustrate the experimental workflow for in vivo efficacy studies of this compound.

Experimental_Workflow_Prophylactic_Study cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_post_infection Post-Infection & Efficacy Assessment Acclimation Acclimation of Turkey Poults Randomization Randomization into Groups Acclimation->Randomization Prophylactic_Treatment Initiation of Prophylactic This compound Treatment Randomization->Prophylactic_Treatment Infection Intra-cloacal Inoculation with Histomonas meleagridis Prophylactic_Treatment->Infection Monitoring Daily Monitoring of Clinical Signs & Mortality Infection->Monitoring Data_Collection Measurement of Body Weight & Feed Conversion Monitoring->Data_Collection Endpoint Necropsy, Lesion Scoring, & Parasite Load Quantification Data_Collection->Endpoint

Caption: Prophylactic efficacy study workflow.

Experimental_Workflow_Therapeutic_Study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Acclimation Acclimation of Turkey Poults Randomization Randomization into Groups Acclimation->Randomization Infection Intra-cloacal Inoculation with Histomonas meleagridis Randomization->Infection Clinical_Signs Onset of Clinical Signs Infection->Clinical_Signs Therapeutic_Treatment Initiation of Therapeutic This compound Treatment Clinical_Signs->Therapeutic_Treatment Monitoring Continued Monitoring of Clinical Signs & Mortality Therapeutic_Treatment->Monitoring Data_Collection Measurement of Body Weight & Feed Conversion Monitoring->Data_Collection Endpoint Necropsy, Lesion Scoring, & Parasite Load Quantification Data_Collection->Endpoint

Caption: Therapeutic efficacy study workflow.

References

Application Note: Use of Deuterium-Labeled Dimetridazole (DMZ-d3) as an Internal Standard for Accurate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimetridazole (DMZ) is a nitroimidazole-based veterinary drug historically used for the treatment and prevention of protozoal infections in food-producing animals, particularly poultry.[1] Due to concerns over its potential carcinogenic and mutagenic properties, regulatory bodies in many countries, including the European Union, have banned its use in animals intended for human consumption.[1] Consequently, sensitive and highly accurate analytical methods are required to monitor for illegal use and ensure food safety.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. This technique employs a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). Deuterium-labeled this compound (DMZ-d3) is an ideal SIL IS for the quantification of DMZ.[2][3] Because DMZ-d3 is chemically identical to DMZ, it co-elutes chromatographically and exhibits the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer. This allows it to accurately correct for matrix effects and variations in sample recovery, leading to highly precise and reliable quantification.

This application note provides a detailed protocol for the analysis of this compound in complex biological matrices, such as animal tissue and eggs, using DMZ-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution

The core principle of isotope dilution is the addition of a known quantity of the isotopically labeled standard (DMZ-d3) to a sample containing an unknown quantity of the native analyte (DMZ) prior to any sample processing. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. By measuring the peak area ratio of the analyte to the internal standard, the original concentration of the analyte in the sample can be calculated with high accuracy. This ratio remains constant even if sample is lost during preparation, or if ion suppression or enhancement occurs during analysis.

G Sample Sample containing unknown amount of DMZ Spike Add known amount of DMZ-d3 (IS) Sample->Spike Extract Extraction & Cleanup (Potential for analyte loss) Spike->Extract Ratio Measure Peak Area Ratio (DMZ / DMZ-d3) LCMS LC-MS/MS Analysis (Potential for matrix effects) Extract->LCMS Correction DMZ and DMZ-d3 are affected equally by loss and matrix effects. Therefore, the ratio remains constant, ensuring accuracy. Extract->Correction LCMS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This section outlines a general protocol for the quantification of this compound in animal tissues using DMZ-d3. This method is a composite of validated procedures found in the literature.[1][2][4][5]

Reagents and Materials
  • Solvents: Acetonitrile, Methanol, Ethyl Acetate, n-Hexane (all HPLC or LC-MS grade).

  • Reagents: Formic acid, Ammonium sulfate, Anhydrous sodium sulfate.

  • Standards: this compound (DMZ) reference standard (>98% purity), this compound-d3 (DMZ-d3) internal standard.

  • Columns: Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange (SCX) or Silica).[2][6]

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DMZ and DMZ-d3 standards in methanol to create individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of DMZ by serially diluting the stock solution with the mobile phase or a suitable solvent.

  • Internal Standard Spiking Solution: Prepare a working solution of DMZ-d3 (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation (Animal Tissue)
  • Homogenization: Weigh 2-10 g of homogenized tissue sample into a 50 mL centrifuge tube.[1][5]

  • Spiking: Add a known volume of the DMZ-d3 internal standard working solution to the sample.

  • Extraction: Add 20 mL of ethyl acetate and shake vigorously for 1-2 minutes.[1] Centrifuge at 3,500 rpm for 10 minutes.

  • Collection: Transfer the upper organic supernatant to a clean tube. Repeat the extraction step on the remaining pellet and combine the supernatants.

  • Evaporation: Evaporate the combined extracts to dryness at 40-50°C under a gentle stream of nitrogen.

  • Cleanup (Liquid-Liquid Partitioning): Reconstitute the residue in 0.8 mL of formic acid and 3 mL of petroleum ether (or n-hexane). Vortex and centrifuge. Discard the upper petroleum ether layer, which removes lipids.[1]

  • Cleanup (SPE): For further cleanup, a silica or SCX SPE cartridge can be used.[2][6]

    • Condition: Condition the cartridge with the appropriate solvents.

    • Load: Load the sample extract.

    • Wash: Wash the cartridge to remove interferences.

    • Elute: Elute the analyte and internal standard with a suitable solvent (e.g., acetone or acetonitrile/water mixture).[5][7]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

G node_sample 1. Weigh Tissue Sample node_spike 2. Spike with DMZ-d3 IS node_sample->node_spike node_extract 3. Extract with Ethyl Acetate node_spike->node_extract node_centrifuge 4. Centrifuge & Collect Supernatant node_extract->node_centrifuge node_evap1 5. Evaporate to Dryness node_centrifuge->node_evap1 node_cleanup 6. Lipid Removal (Hexane Wash) node_evap1->node_cleanup node_spe 7. SPE Cleanup (Optional) node_cleanup->node_spe node_evap2 8. Evaporate Eluate node_spe->node_evap2 node_reconstitute 9. Reconstitute & Filter node_evap2->node_reconstitute node_inject 10. Inject into LC-MS/MS node_reconstitute->node_inject

Caption: General experimental workflow for tissue analysis.
LC-MS/MS Instrumentation and Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

LC-MS/MS Parameters

The following table provides representative MRM transitions for this compound and its internal standard. Note: These values should be optimized for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (DMZ)142.196.115
142.182.120
This compound-d3 (IS) 145.1 99.1 15
145.1 85.1 20
Method Performance Data

The following data, compiled from various studies, demonstrates the performance of methods using a SIL IS for DMZ analysis in different matrices.

Matrix Fortification Level (µg/kg) Average Recovery (%) Precision (RSD %) LOD/LOQ (µg/kg) Reference
Bovine Muscle0.5 - 2.596 - 103Not SpecifiedCCβ: 0.08 - 0.41[1]
Salmon0.4 - 2.091.2 - 107.01.7 - 17.10.05 - 0.2[2][8]
Honey0.4 - 2.091.2 - 107.01.7 - 17.10.05 - 0.2[2][8]
Chicken Muscle5.07516.40.1[6][9]
Egg5.07714.90.1[6][9]
Poultry Tissue & Egg1 - 10084.9 - 103.0< 15LOD: 0.5, LOQ: 1.0[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CCβ: Detection Capability.

This compound Metabolism

Understanding the metabolism of this compound is crucial as regulatory methods often require monitoring for both the parent drug and its major metabolites. The primary metabolite is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[4][10] In anaerobic bacteria, DMZ can be reductively activated to cytotoxic intermediates or, in resistant strains, reduced to a non-toxic amine derivative.[11]

G cluster_0 Metabolic Pathways DMZ This compound (DMZ) (1,2-dimethyl-5-nitroimidazole) HMMNI HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) DMZ->HMMNI Hydroxylation (Primary metabolic route in animals) Amine 5-amino-1,2-dimethylimidazole (Detoxification in resistant bacteria) DMZ->Amine 6-electron Reduction Radical Nitroso-radical anion (Cytotoxic intermediate in susceptible bacteria) DMZ->Radical Reductive Activation

Caption: Simplified metabolic pathways of this compound.

Conclusion

The use of deuterium-labeled this compound (DMZ-d3) as an internal standard provides the highest level of accuracy and precision for the quantitative analysis of DMZ residues in complex matrices. The isotope dilution method effectively compensates for sample loss and matrix-induced ionization variability inherent in LC-MS/MS analysis. The protocols and data presented here demonstrate a robust and reliable approach for regulatory monitoring and food safety applications, ensuring that analytical results are defensible and of the highest quality.

References

Application Notes and Protocols for the Electrochemical Detection of Dimetridazole in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of Dimetridazole (DMZ), a nitroimidazole antimicrobial agent, in various food matrices. The described methods offer sensitive, rapid, and cost-effective alternatives to traditional chromatographic techniques for monitoring DMZ residues, which are of concern due to their potential carcinogenic properties.

Introduction

This compound has been widely used in veterinary medicine to treat and prevent protozoal infections in food-producing animals.[1] Consequently, residues of DMZ can be present in food products such as eggs, milk, and meat, posing a potential risk to human health.[1][2] Electrochemical sensors have emerged as a powerful tool for the detection of DMZ, offering high sensitivity, selectivity, and rapid analysis.[1][3] This document outlines several electrochemical methods utilizing different modified electrodes for the determination of DMZ in food samples.

Signaling Pathway of Electrochemical Detection

The electrochemical detection of this compound is primarily based on the electrocatalytic reduction of its nitro group (-NO2) to a hydroxylamine group (-NHOH) or other reduced species at the surface of a modified electrode.[3] The modification of the working electrode with various nanomaterials enhances the electron transfer kinetics and increases the surface area, leading to an amplified electrochemical signal.

DMZ_Detection_Pathway DMZ This compound (DMZ) in sample Electrode Modified Electrode Surface DMZ->Electrode Adsorption Reduction Electrochemical Reduction of Nitro Group Electrode->Reduction Electron Transfer Signal Measurable Electrochemical Signal Reduction->Signal Proportional to DMZ Concentration

Caption: Electrochemical reduction of this compound at a modified electrode surface.

Experimental Workflow

The general workflow for the electrochemical detection of this compound in food samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow node1 Sample Preparation Homogenization & Extraction node3 Electrochemical Measurement Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) node1:f1->node3:f0 Introduction of prepared sample node2 Electrode Preparation Modification of Working Electrode node2:f1->node3:f0 node4 Data Analysis Peak Current vs. Concentration node3:f1->node4:f0 node5 Quantification Determination of DMZ Concentration node4:f1->node5:f0

Caption: General experimental workflow for DMZ detection.

Quantitative Data Summary

The following table summarizes the analytical performance of various electrochemical sensors for the detection of this compound.

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Food MatrixReference
3D Cu₂O/ErGO/GCEDifferential Pulse Voltammetry (DPV)0.03 - 0.150.00364Egg[4][5][6]
CN-ReS₂ CompositeNot SpecifiedNot Specified0.0198Not Specified[1]
Ag@CPECyclic Voltammetry (CV)1 - 3500.656Milk, Tomato Juice[3][7]
Au NPs@MIP/GCENot SpecifiedNot Specified0.0005Milk, Honey, Porcine Muscle[2]

GCE: Glassy Carbon Electrode, ErGO: Electrochemically Reduced Graphene Oxide, CN: Graphitic Carbon Nitride, ReS₂: Rhenium Disulfide, Ag@CPE: Silver Nanoparticles Modified Carbon Paste Electrode, Au NPs@MIP: Gold Nanoparticles at Molecularly Imprinted Polymer.

Detailed Experimental Protocols

Protocol 1: 3D Cu₂O/Electrochemically Reduced Graphene Oxide Modified Glassy Carbon Electrode (3D Cu₂O/ErGO/GCE)

This protocol is based on the work by Ma et al. for the detection of DMZ in egg samples.[4][5][6]

1. Preparation of Cu₂O/GO Nanocomposites:

  • The Cu₂O/GO nanocomposites are prepared using a solvothermal method in the presence of PEG-600 surfactant.[6]

2. Electrode Modification:

  • A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in ethanol and deionized water.

  • The Cu₂O/GO dispersion is electrodeposited onto the GCE in the presence of lithium perchlorate to form the 3D Cu₂O/ErGO/GCE.[4][5]

3. Sample Preparation (Egg):

  • An egg sample is homogenized.

  • The homogenized sample is subjected to an extraction procedure to isolate the DMZ.

4. Electrochemical Measurement:

  • A three-electrode system is used, comprising the 3D Cu₂O/ErGO/GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Differential Pulse Voltammetry (DPV) is performed in a phosphate buffer solution (PBS, pH 6.8) containing the prepared egg sample extract.[6]

  • The potential is scanned over a suitable range to observe the reduction peak of DMZ.

5. Data Analysis:

  • The peak current of the DPV is proportional to the concentration of DMZ.

  • A calibration curve is constructed by plotting the peak current against a series of standard DMZ concentrations.

  • The concentration of DMZ in the egg sample is determined from the calibration curve.

Protocol 2: Silver Nanoparticles Modified Carbon Paste Electrode (Ag@CPE)

This protocol is adapted from studies on the electrocatalytic detection of DMZ in milk and tomato juice.[3][7]

1. Electrode Preparation:

  • A carbon paste electrode (CPE) is prepared by thoroughly mixing graphite powder and a pasting liquid (e.g., mineral oil).

  • Silver micro-particles are electrodeposited onto the surface of the CPE to form the Ag@CPE.[7]

2. Sample Preparation (Milk, Tomato Juice):

  • Milk and tomato juice samples are centrifuged to remove solid particles.

  • The supernatant is then diluted with a suitable electrolyte solution.

3. Electrochemical Measurement:

  • The electrochemical cell consists of the Ag@CPE as the working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Cyclic Voltammetry (CV) is performed in a phosphate buffer solution (PBS, pH 7) containing the prepared sample.[3][7]

  • The potential is cycled to observe the irreversible reduction of DMZ.[3]

4. Data Analysis:

  • The cathodic peak current in the cyclic voltammogram is linearly related to the DMZ concentration.

  • A calibration curve is established using standard solutions of DMZ.

  • The DMZ content in the food samples is calculated based on the calibration plot.

Protocol 3: Gold Nanoparticles at Molecularly Imprinted Polymer Modified Glassy Carbon Electrode (Au NPs@MIP/GCE)

This method provides high selectivity for DMZ detection in complex matrices like milk, honey, and porcine muscle.[2]

1. Synthesis of Au NPs@MIP:

  • Gold nanoparticles (Au NPs) are synthesized and subsequently coated with a molecularly imprinted polymer (MIP) using DMZ as the template molecule.

2. Electrode Modification:

  • A glassy carbon electrode (GCE) is polished and cleaned.

  • A suspension of the Au NPs@MIP is drop-casted onto the GCE surface and allowed to dry.

3. Sample Preparation (Milk, Honey, Porcine Muscle):

  • Milk and honey samples are diluted with the supporting electrolyte.

  • Porcine muscle is homogenized and extracted with a suitable solvent. The extract is then evaporated and reconstituted in the electrolyte.

4. Electrochemical Measurement:

  • The Au NPs@MIP/GCE is used as the working electrode in a standard three-electrode setup.

  • The electrochemical response is measured in a phosphate buffer solution (pH 7.0) after incubation with the sample solution.[2]

5. Data Analysis:

  • The change in the electrochemical signal (e.g., peak current from DPV) before and after binding of DMZ to the MIP is measured.

  • The difference in the signal is proportional to the DMZ concentration.

  • Quantification is achieved by comparing the signal from the sample to a calibration curve prepared with standard DMZ solutions.

Conclusion

The electrochemical methods presented here offer sensitive, selective, and rapid determination of this compound in a variety of food samples. The use of modified electrodes significantly enhances the analytical performance, providing low limits of detection. These protocols can be adapted and optimized for specific laboratory settings and sample matrices, serving as a valuable tool for food safety monitoring and quality control.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dimetridazole tissue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Dimetridazole (DMZ) and its metabolites in animal tissues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in tissues?

A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting, endogenous components of the sample matrix.[1] In the analysis of this compound in complex biological matrices like animal tissue, these effects can lead to inaccurate quantification, poor reproducibility, and reduced method sensitivity.[1] Components such as phospholipids, fats, proteins, and salts are common sources of matrix interference in tissue samples.

Q2: I am observing significant signal suppression for this compound. What is the most common cause and how can I fix it?

A2: Signal suppression is a frequent challenge in LC-MS/MS analysis of tissue extracts. A primary cause is the presence of co-eluting matrix components that compete with the analyte for ionization. To address this, consider the following:

  • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the interfering matrix components.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method. Techniques like QuEChERS with a dispersive solid-phase extraction (dSPE) cleanup step or the use of solid-phase extraction (SPE) cartridges can effectively remove interfering substances.[2][3]

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as deuterated this compound (DMZ-d3).[4][5] This is the most effective way to compensate for signal suppression as the internal standard will be affected similarly to the analyte.

Q3: What is the QuEChERS method and why is it recommended for this compound tissue analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an initial extraction with an organic solvent (commonly acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE).[6][7] It is highly effective at removing a wide range of matrix components, including fats and pigments, which are prevalent in tissue samples. For this compound analysis, QuEChERS provides good recoveries and precision, making it a robust choice for routine testing.[1][8]

Q4: How do I choose the right dSPE sorbent for my QuEChERS cleanup?

A4: The choice of dSPE sorbent depends on the specific matrix interferences. A common combination for animal tissues is:

  • PSA (Primary Secondary Amine): Removes fatty acids, organic acids, and some sugars.

  • C18: Removes non-polar interferences like fats and lipids.

  • Magnesium Sulfate (MgSO₄): Removes excess water and improves analyte partitioning into the organic layer.

For particularly fatty tissues, sorbents like Z-Sep/Z-Sep+ or enhanced lipid removal products (e.g., Captiva EMR-Lipid) can provide superior cleanup.[7][8]

Q5: What is matrix-matched calibration and when should I use it?

A5: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for systematic errors caused by matrix effects, as the standards and samples are affected by the matrix in the same way. It is highly recommended when you do not have a suitable stable isotope-labeled internal standard or when you observe significant matrix effects that cannot be eliminated through sample cleanup alone.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient extraction from the tissue homogenate.2. Analyte loss during cleanup steps.3. Analyte degradation due to pH or temperature.1. Optimize the extraction solvent. Acetonitrile, ethyl acetate, and toluene have been used successfully for this compound.[2][3][9]2. Ensure the chosen SPE cartridge or dSPE sorbent is not retaining the analyte. Test recovery with and without the cleanup step.3. Consider buffering the sample extract to maintain a stable pH.
High RSD (>15%) / Poor Reproducibility 1. Inconsistent sample homogenization.2. Variable matrix effects between samples.3. Inconsistent manual sample preparation steps.1. Ensure tissue samples are thoroughly homogenized before extraction.2. Implement the use of a stable isotope-labeled internal standard (e.g., DMZ-d3) to correct for variability.[3][4]3. Use matrix-matched calibrants for quantification.4. Automate sample preparation steps where possible to reduce human error.
Signal Enhancement Co-eluting matrix components are enhancing the ionization of this compound.1. Improve chromatographic separation to isolate the analyte peak.2. Dilute the sample extract. This can reduce the concentration of interfering components to a level where they no longer cause enhancement. Nanoflow LC systems are particularly effective as they allow for high dilution factors while maintaining sensitivity.
Peak Tailing or Splitting 1. Strong sample solvent effect.2. Column contamination or degradation.1. Ensure the final sample extract is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.2. Use a guard column and/or implement a more effective sample cleanup to protect the analytical column.
High Background or Interferences in Chromatogram Inadequate removal of matrix components.1. Add a dSPE cleanup step to your QuEChERS protocol (e.g., with PSA and C18).2. Switch from a simple protein precipitation or liquid-liquid extraction to a more selective method like SPE.3. For fatty matrices, consider a freeze-out step after acetonitrile extraction to precipitate lipids before cleanup.

Data Presentation

Table 1: Performance of Various Analytical Methods for this compound in Animal Tissues

Method Analyte(s) Tissue Type Spike Level Avg. Recovery (%) RSD (%) Reference
LC-Thermospray MSDMZPoultry Liver5, 10, 20 ng/g93 - 1021.2 - 7.7[4][5]
LC-Thermospray MSDMZPoultry Muscle5 ng/g93 - 1021.2 - 7.7[4][5]
HPLC-PDADMZPoultry Muscle & Liver10, 20 ng/g82 - 94< 10[2]
HPLC-MS/MSDMZ & HMMNIBroiler Tissues (general)1, 10, 50 ng/g84.90 - 103.01< 15[10][11]
LC-MS/MSDMZBovine Muscle0.5 - 2.5 µg/kg96 - 103Not Specified[9]
Capillary ElectrophoresisDMZPorcine Muscle (artificial)Not Specified83.5 - 96.01.1 - 4.2[12]

HMMNI: 2-hydroxymethyl-1-methyl-5-nitroimidazole (this compound metabolite)

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Muscle Tissue

This protocol is a generalized procedure based on common QuEChERS principles adapted for tissue analysis.

  • Sample Homogenization: Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.

  • Internal Standard: Fortify the sample with an appropriate amount of stable isotope-labeled internal standard (e.g., DMZ-d3).

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

    • Add a salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 10 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • The microcentrifuge tube should contain 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Liver Tissue

This protocol is based on methods utilizing SPE for cleanup.[2][3]

  • Sample Homogenization: Weigh 5 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Internal Standard: Add an appropriate amount of internal standard (e.g., DMZ-d3).

  • Extraction:

    • Add 20 mL of acetonitrile and homogenize for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

    • Repeat the extraction on the pellet with another 10 mL of acetonitrile.

    • Combine the supernatants and evaporate to near dryness under a nitrogen stream at 40°C.

  • SPE Cleanup:

    • Reconstitute the residue in 5 mL of a suitable loading buffer (e.g., 2% formic acid).

    • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg) with methanol followed by the loading buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with methanol and then water to remove interferences.

    • Elute the this compound with 10 mL of a 1:3 mixture of acetonitrile and water.

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Tissue Homogenization extraction 2. Solvent Extraction homogenization->extraction Add IS cleanup 3. Matrix Cleanup extraction->cleanup Crude Extract lc_separation 4. LC Separation cleanup->lc_separation Clean Extract ms_detection 5. MS/MS Detection lc_separation->ms_detection data_processing 6. Data Processing ms_detection->data_processing

Caption: General workflow for this compound analysis in tissue samples.

quechers_workflow cluster_dspe dSPE Cleanup start 2g Homogenized Tissue in 50mL Tube add_solvent Add 10mL Acetonitrile + Salts (MgSO₄, NaCl) start->add_solvent shake Vortex / Shake (1 min) add_solvent->shake centrifuge1 Centrifuge (≥4000 rpm, 10 min) shake->centrifuge1 supernatant Transfer 1mL of Acetonitrile Supernatant centrifuge1->supernatant dspe Add to dSPE tube (150mg MgSO₄, 50mg PSA) supernatant->dspe vortex2 Vortex (30s) dspe->vortex2 centrifuge2 Centrifuge (≥10,000 rpm, 5 min) vortex2->centrifuge2 final_extract Filter Supernatant (0.22 µm) centrifuge2->final_extract end Ready for LC-MS/MS final_extract->end logical_relationship ME High Matrix Effects IS Use Isotope-Labeled Internal Standard ME->IS Cleanup Improve Sample Cleanup (QuEChERS / SPE) ME->Cleanup Dilution Dilute Sample Extract ME->Dilution MMC Use Matrix-Matched Calibration ME->MMC Chrom Optimize Chromatography ME->Chrom Result Accurate & Reproducible Quantification IS->Result Cleanup->Result Dilution->Result MMC->Result Chrom->Result

References

Troubleshooting Dimetridazole instability in analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimetridazole analytical standards. Our aim is to help you identify and resolve potential instability issues to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: this compound Instability

This compound can be susceptible to degradation under certain conditions, leading to inaccurate quantification in analytical experiments. This guide provides a systematic approach to troubleshooting instability issues with your analytical standards.

Initial Checks & Common Symptoms

Before delving into more complex troubleshooting, start with these initial checks:

  • Visual Inspection: Check for any change in the color or clarity of your standard solution. This compound solutions should be clear and colorless to slightly yellowish. Any significant color change, particularly darkening, can indicate degradation.

  • Chromatographic Profile: When analyzing your standard, look for:

    • Reduced Peak Area/Height: A consistent decrease in the peak area or height of the this compound peak over time for the same concentration suggests degradation.

    • Appearance of New Peaks: The emergence of new, unidentified peaks in your chromatogram that were not present in a freshly prepared standard is a strong indicator of degradation products.

    • Changes in Peak Shape: Peak tailing or fronting can sometimes be related to interactions with degradation products or issues with the analytical column.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound instability.

G cluster_0 Start: Observe Instability cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution start Reduced peak area, extra peaks, or color change prep Review Standard Preparation - Solvent choice - pH - Concentration start->prep Check preparation protocol storage Assess Storage Conditions - Temperature - Light exposure - Container type prep->storage If prep is correct new_std Prepare Fresh Standard Use high-purity solvent and protect from light prep->new_std Incorrect solvent/pH system Evaluate Analytical System - Column health - Mobile phase - Instrument parameters storage->system If storage is correct optimize_storage Optimize Storage - Aliquot - Store at -20°C or below - Use amber vials storage->optimize_storage Suboptimal conditions system->new_std If system is OK method_val Method Validation - Forced degradation study - Identify degradants system->method_val Suspected method issue end Stable Standard & Reliable Results new_std->end optimize_storage->end method_val->end

A flowchart for troubleshooting this compound standard instability.
Quantitative Data on this compound Stability

ConditionpHTemperatureObservationHalf-life (approx.)
WaterNeutral100°CGenerally stable> 6 hours
Dilute Bicarbonate Solution8.2100°CMinor degradation with prolonged heating~ 6 hours
Acidic Solution5.0100°CStable> 6 hours
5% Ethanol in WaterNeutral100°CStable> 6 hours

Data adapted from studies on the effect of cooking on this compound residues.[1]

Key Takeaway: this compound appears to be more susceptible to degradation under alkaline conditions, especially at elevated temperatures.[1] For analytical standards, it is crucial to control the pH and temperature to ensure stability.

Experimental Protocol: Assessing the Stability of this compound Analytical Standards

This protocol outlines a procedure to evaluate the stability of your this compound stock and working solutions.

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over a set period.

Materials:

  • This compound reference standard (of known purity)

  • High-purity solvent (e.g., methanol, acetonitrile, DMSO)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC or LC-MS/MS system

  • Validated analytical method for this compound

Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. This is your "Time 0" standard.

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of working solutions at concentrations relevant to your analytical range.

    • Analyze these freshly prepared working solutions using your validated analytical method to establish the initial response (peak area or height).

  • Storage:

    • Aliquot the stock solution into several amber glass vials.

    • Store these vials under the desired conditions (e.g., room temperature, 2-8°C, -20°C).

  • Stability Testing at Intervals:

    • At predefined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial of the stock solution from storage.

    • Allow the solution to equilibrate to room temperature.

    • Prepare fresh working solutions from this aged stock solution.

    • Analyze the new working solutions using the same analytical method.

  • Data Analysis:

    • Compare the peak area/height of this compound from the aged standards to the "Time 0" standard.

    • Calculate the percentage of recovery at each time point.

    • Monitor the chromatograms for the appearance and growth of any new peaks, which could be degradation products.

Acceptance Criteria: A common acceptance criterion for stability is that the concentration of the analyte should remain within ±10% of the initial concentration, and no significant degradation peaks should be observed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in alcohol (such as methanol) and chloroform, but not very soluble in water. For chromatographic purposes, methanol or acetonitrile are commonly used. It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could accelerate degradation.

Q2: What are the ideal storage conditions for this compound analytical standards?

A2: As a solid, this compound should be stored at 2-8°C and protected from light.[1] Stock solutions should be stored in amber vials at low temperatures, preferably -20°C or below, to minimize degradation.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.

Q3: My this compound standard solution has turned yellow/brown. Can I still use it?

A3: A color change, particularly darkening, is a visual indicator of potential degradation. It is strongly recommended to discard the discolored solution and prepare a fresh standard from the solid reference material. Using a degraded standard will lead to inaccurate quantification.

Q4: I see an extra peak in my chromatogram when I analyze my this compound standard. What could it be?

A4: The appearance of a new peak is a common sign of degradation. One of the known metabolites and potential degradation products of this compound is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[3][4] If you have a reference standard for HMMNI, you can inject it to confirm the identity of the new peak. Otherwise, the presence of any unexpected peak warrants the preparation of a fresh standard.

Q5: How does pH affect the stability of this compound in solution?

A5: Studies on aqueous solutions have shown that this compound is more susceptible to degradation under alkaline conditions (pH 8.2) compared to neutral or acidic conditions (pH 5.0), especially at elevated temperatures.[1] While analytical standards are typically prepared in organic solvents, residual water or the use of pH modifiers in the mobile phase could influence stability. It is generally advisable to avoid strongly basic conditions.

Q6: Can I do anything to stabilize my this compound working solutions during a long analytical run?

A6: Yes, if your autosampler has temperature control, set it to a low temperature (e.g., 4-10°C) to maintain the integrity of your solutions throughout the run. Also, ensure your solutions are protected from light by using amber or light-blocking vials.

References

Minimizing signal suppression in LC-MS/MS analysis of Dimetridazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression in the LC-MS/MS analysis of Dimetridazole.

Troubleshooting Guide: Minimizing Signal Suppression

Signal suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity, poor accuracy, and unreliable quantification. This guide provides a systematic approach to identifying and mitigating signal suppression when analyzing this compound.

FAQ 1: What are the common causes of signal suppression for this compound?

Signal suppression in the LC-MS/MS analysis of this compound is primarily a form of matrix effect. It occurs when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This competition for ionization can lead to a significant decrease in the analyte signal.

Common sources of interference include:

  • Phospholipids and fats: Abundant in biological matrices like plasma, tissue, and eggs.

  • Salts and buffers: From sample collection, storage, or preparation.

  • Proteins: High concentrations can cause ion source contamination and suppression.

  • Co-administered drugs or metabolites: May co-elute with this compound.

FAQ 2: How can I detect and quantify signal suppression?

A common method to assess signal suppression is the post-extraction spike method .[3] This involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the analyte in a pure solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates signal suppression.

  • An MF value > 1 indicates signal enhancement.

A post-column infusion experiment can also be used to qualitatively identify regions in the chromatogram where ion suppression occurs.[3]

FAQ 3: What are the best sample preparation strategies to reduce signal suppression for this compound?

Effective sample preparation is the most critical step in minimizing signal suppression. The choice of method depends on the sample matrix.

  • Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. For this compound, various SPE chemistries can be employed:

    • Cation Exchange SPE: Useful for basic compounds like this compound.

    • Reversed-Phase (e.g., C18) SPE: Good for retaining non-polar to moderately polar compounds.

    • Molecularly Imprinted Polymers (MIPs): Offer high selectivity for nitroimidazoles. A study using SupelMIP SPE for nitroimidazoles in milk and egg samples showed minimal matrix effects, with recoveries in post-spiked samples between 90-120%.

  • Liquid-Liquid Extraction (LLE): A classic technique to separate analytes from interfering matrix components based on their differential solubility in immiscible liquids. Ethyl acetate is a commonly used extraction solvent for this compound.[1][4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis, has been successfully applied to the analysis of nitroimidazoles in eggs. It involves an extraction with acetonitrile followed by a cleanup step to remove lipids and other interferences.[5]

  • Protein Precipitation: A simple and fast method, but it may not remove all interfering substances and can lead to less clean extracts compared to SPE or LLE.

FAQ 4: How can I optimize my LC method to minimize co-elution with interfering compounds?

Chromatographic separation plays a key role in reducing signal suppression by separating this compound from matrix components.

  • Column Chemistry: Utilize a column with a different selectivity (e.g., phenyl-hexyl instead of C18) to alter the elution profile of interfering compounds.

  • Gradient Elution: A well-optimized gradient can effectively separate this compound from early-eluting salts and late-eluting non-polar compounds.

  • Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run when highly interfering compounds, such as salts and phospholipids, are expected to elute. This prevents contamination of the mass spectrometer's ion source.

FAQ 5: Can the use of an internal standard compensate for signal suppression?

Yes, using a suitable internal standard (IS) is crucial for accurate quantification and can help compensate for signal suppression. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte, such as This compound-d3 . SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal variability.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Honey

This protocol is adapted from a method for the determination of nitroimidazoles in salmon and honey.[1][6]

  • Sample Preparation:

    • Weigh 5 g of honey into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of 1% acetic acid in water and vortex to dissolve.

  • SPE Cleanup (Silica Cartridge):

    • Condition a silica SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ethyl acetate.

    • Load the entire sample extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of n-hexane.

    • Elute this compound with 10 mL of a mixture of ethyl acetate and methanol (95:5, v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Bovine Muscle

This protocol is based on a method for the determination of nitroimidazoles in bovine muscle.[4]

  • Sample Homogenization and Extraction:

    • Weigh 10 g of homogenized bovine muscle into a 50 mL centrifuge tube.

    • Add internal standard solution (e.g., this compound-d3).

    • Add 10 mL of ethyl acetate and homogenize for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Transfer the supernatant (ethyl acetate layer) to a new tube.

    • Add 5 mL of n-hexane and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the lower layer (acetonitrile, if used in a modified extraction) or the ethyl acetate layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of this compound in various matrices, as reported in the literature.

MatrixSample Preparation MethodAnalyteRecovery (%)RSD (%)Reference
HoneySPE (Silica)This compound91.2 - 107.01.7 - 17.1[1][6]
SalmonSPE (Silica)This compound91.2 - 107.01.7 - 17.1[1][6]
EggSPE (Molecularly Imprinted Polymer)This compound~95< 7
MilkSPE (Molecularly Imprinted Polymer)This compound~95< 7
EggQuEChERS with EMR-Lipid cleanupThis compound85.6 - 118.3< 6[5]
Bovine MuscleLLE (Ethyl Acetate)This compound95.7 - 103.3Not specified[4]

Visualizations

Experimental Workflow for SPE of this compound

SPE_Workflow Sample Sample (e.g., Honey) Dissolution Dissolution (1% Acetic Acid) Sample->Dissolution Sample_Loading Sample Loading Dissolution->Sample_Loading SPE_Conditioning SPE Conditioning (Methanol, Ethyl Acetate) SPE_Conditioning->Sample_Loading Washing Washing (n-Hexane) Sample_Loading->Washing Elution Elution (Ethyl Acetate/Methanol) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting Logic for Signal Suppression

Caption: Decision tree for troubleshooting signal suppression.

References

Technical Support Center: Method Validation for Dimetridazole (DMZ) in New Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimetridazole (DMZ) analysis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during method validation for DMZ in new and complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Analyte Recovery

Q: We are experiencing low and erratic recovery of this compound from a high-fat matrix like poultry sebum or egg yolk. What are the likely causes and how can we improve our results?

A: Low and inconsistent recovery of DMZ from fatty matrices is a common challenge primarily due to the analyte's solubility and strong matrix effects from lipids. Here are potential causes and troubleshooting steps:

  • Inefficient Extraction: The extraction solvent may not be effectively penetrating the matrix and solubilizing the DMZ.

    • Solution: Consider using a more effective solvent system. For fatty matrices, extraction with ethyl acetate or toluene has proven effective.[1][2] A study on broiler tissues used a repeated extraction with ethyl acetate followed by vortexing, oscillation, and centrifugation to maximize recovery.[1] For eggs, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction using acetonitrile with 5% formic acid can enhance protein precipitation and release the analyte.[3]

  • Matrix Effects (Ion Suppression): Lipids and other co-extracted matrix components can interfere with the ionization of DMZ in the mass spectrometer source, leading to a suppressed signal and artificially low recovery.

    • Solution 1: Enhanced Clean-up: A robust clean-up step is critical. For fatty matrices, a solid-phase extraction (SPE) with silica or a specialized lipid removal product like Captiva EMR-Lipid can be highly effective.[3][4] The Captiva EMR-Lipid cartridge utilizes a pass-through mechanism that combines size exclusion and hydrophobic interactions to selectively remove lipids without significant loss of the target analyte.[3] For broiler tissue extracts, a liquid-liquid partitioning step with n-hexane after initial extraction can help remove fats.[1]

    • Solution 2: Use of Internal Standards: Incorporating a stable isotope-labeled internal standard, such as DMZ-d3, can compensate for matrix effects and losses during sample preparation.[4] Quantification is then based on the ratio of the analyte to the internal standard.[4]

  • Analyte Degradation: DMZ can be susceptible to degradation under certain pH and temperature conditions.

    • Solution: Ensure that the pH of your solutions remains in a stable range. DMZ is generally stable in aqueous solutions at 100°C, but some degradation can occur in alkaline conditions (pH 8.2) with prolonged heating.[5] During solvent evaporation steps, keep the temperature at or below 40°C to prevent thermal degradation.[2] Also, protect samples and standards from light, as DMZ is known to darken upon exposure.[6]

Issue 2: Poor Peak Shape and Chromatography Issues

Q: Our chromatograms for DMZ show significant peak tailing and broadening. What could be causing this and how can we improve the peak shape?

A: Poor peak shape can compromise the accuracy and precision of your quantification. Several factors related to the sample, mobile phase, and column can contribute to this issue.

  • Matrix Overload on the Column: Injecting a sample with a high concentration of matrix components can lead to column overload and distorted peak shapes.

    • Solution: Improve the sample clean-up process to remove more of the interfering matrix components. As mentioned previously, SPE or QuEChERS methods are effective.[3][4] You can also try diluting the final extract, though this may impact your ability to reach the required limit of quantification.

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good chromatography.

    • Solution: Ensure the mobile phase is optimized for your column and analyte. For reversed-phase chromatography of DMZ, a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid like formic acid (e.g., 0.1%), is commonly used to ensure good peak shape and retention.[2]

  • Column Degradation or Contamination: Over time, analytical columns can become contaminated with matrix components or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Implement a column washing protocol after each batch of samples to remove strongly retained matrix components. If the problem persists, try replacing the column with a new one. Using a guard column can also help protect the analytical column and extend its lifetime.

Issue 3: Difficulty in Detecting DMZ Metabolites

Q: We are trying to simultaneously analyze DMZ and its main metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), but are having trouble detecting HMMNI consistently. Why might this be?

A: The analysis of DMZ should ideally include its major metabolite, HMMNI, as it can be present in significant concentrations in tissues.[1][7] Difficulties in its detection can arise from several factors:

  • Different Extraction Efficiencies: HMMNI is more polar than DMZ, and the extraction method may not be optimal for both compounds.

    • Solution: The choice of extraction solvent and procedure should be validated for both the parent drug and its metabolite. Methods using ethyl acetate have been shown to successfully extract both DMZ and HMMNI from broiler tissues and eggs.[1]

  • Chromatographic Separation: The chromatographic conditions may not be suitable for resolving both compounds adequately.

    • Solution: Optimize your LC gradient to ensure baseline separation of DMZ and HMMNI from each other and from matrix interferences.

  • Stability of the Metabolite: HMMNI may have different stability characteristics than DMZ.

    • Solution: Investigate the stability of HMMNI under your specific extraction and storage conditions. One study showed that HMMNI is stable in aqueous solutions except in dilute bicarbonate solution at pH 8.2, where it was less stable than DMZ.[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Analysis of this compound in Chicken Eggs using QuEChERS and LC-MS/MS[3]
  • Sample Preparation:

    • Homogenize whole chicken eggs.

    • Weigh 5 g of the homogenized egg sample into a 50-mL centrifuge tube.

    • Spike with internal standard (e.g., DMZ-d3).

    • Add a ceramic homogenizer.

  • Extraction:

    • Add 10 mL of acetonitrile containing 5% formic acid.

    • Add a QuEChERS extraction pouch containing 4 g of MgSO₄ and 1 g of NaCl.

    • Shake vigorously for 2 minutes and centrifuge at 4,000 rpm for 10 minutes at 10°C.

  • Clean-up:

    • Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube.

    • Add 0.6 mL of water and mix well.

    • Load the mixture onto a Captiva EMR—Lipid 3-mL cartridge.

    • Allow the sample to elute by gravity.

    • Dry the cartridge with a vacuum at the end.

  • LC-MS/MS Analysis:

    • The collected eluent is ready for injection into the LC-MS/MS system.

    • Use a suitable C18 column with a gradient mobile phase of water and acetonitrile, both containing formic acid.

Protocol 2: Analysis of this compound in Salmon and Honey by LC-MS/MS[4]
  • Sample Preparation:

    • Homogenize salmon tissue. For honey, use as is.

    • Weigh a representative sample amount.

  • Extraction:

    • Extract the sample with ethyl acetate.

  • Clean-up:

    • Perform a solid-phase extraction (SPE) clean-up using a silica cartridge.

  • LC-MS/MS Analysis:

    • Evaporate the cleaned extract and reconstitute in the initial mobile phase.

    • Inject into an LC-MS/MS system with a C18 column.

    • Use a mobile phase of distilled water and methanol.

    • Detect in positive ion mode using selected reaction monitoring (SRM).

Protocol 3: Analysis of this compound in Poultry Feed by LC-MS/MS

Note: A detailed, specific protocol for poultry feed was not found in the provided search results. The following is a generalized approach based on methods for other complex matrices and would require validation.

  • Sample Preparation:

    • Grind the poultry feed to a fine, homogenous powder.

    • Weigh 5-10 g of the ground feed into a 50-mL centrifuge tube.

  • Extraction:

    • Add 20 mL of a suitable extraction solvent, such as acetonitrile or an acetonitrile/water mixture. The high carbohydrate and protein content of feed may require specific solvent ratios to optimize extraction.

    • Vortex or shake vigorously for 15-20 minutes.

    • Centrifuge at high speed (e.g., 8,000-10,000 rpm) for 10 minutes.

  • Clean-up:

    • Due to the complexity of the feed matrix, a robust clean-up is necessary. A dispersive SPE (dSPE) approach, similar to QuEChERS, with C18 and/or graphitized carbon black (GCB) sorbents could be effective in removing fats and pigments.

    • Alternatively, a pass-through SPE cartridge (e.g., cation exchange or a combination of sorbents) could be used.

  • LC-MS/MS Analysis:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Data Presentation

The following tables summarize quantitative data from various studies on this compound analysis.

Table 1: Method Validation Parameters for this compound in Various Matrices

MatrixAnalytical MethodRecovery (%)LODLOQPrecision (RSD%)Citation(s)
Chicken EggLC-MS/MS (QuEChERS, Captiva EMR-Lipid)85.6 - 118.3--< 6[3]
Broiler Tissues (Muscle, Liver, Kidney, Sebum)HPLC-MS/MS84.90 - 103.010.5 ng/g1.0 ng/g< 15 (inter-day)[1][7]
SalmonLC-MS/MS (Ethyl Acetate, Silica SPE)91.2 - 107.00.05 - 0.2 µg/kg-1.7 - 17.1[4]
HoneyLC-MS/MS (Ethyl Acetate, Silica SPE)91.2 - 107.00.05 - 0.2 µg/kg-1.7 - 17.1[4]
HoneyUHPLC-MS/MS90.6 - 104.30.01 - 0.16 µg/kg0.04 - 0.54 µg/kg-[6]
Poultry LiverLC-Thermospray MS93 - 102 (internal standard corrected)--1.2 - 7.7[4]
Bovine MuscleLC-MS/MS96 - 103---[8]

Table 2: Matrix Effects of this compound and its Metabolite (HMMNI) in Broiler Tissues and Egg [1]

MatrixAnalyteMatrix Effect (%)
MuscleDMZ95.89 ± 7.65
HMMNI91.85 ± 9.34
LiverDMZ102.34 ± 8.12
HMMNI98.76 ± 6.54
KidneyDMZ106.68 ± 9.87
HMMNI101.23 ± 7.89
SebumDMZ99.45 ± 5.43
HMMNI96.54 ± 6.78
EggDMZ103.21 ± 8.91
HMMNI99.87 ± 7.65

Note: Matrix effect is calculated as the ratio of the analyte peak area in the matrix to the peak area in a pure solvent at the same concentration.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Clean-up cluster_analysis Analysis sample 1. Homogenize Matrix (Egg, Tissue, Feed) weigh 2. Weigh Sample sample->weigh spike 3. Spike Internal Std. weigh->spike add_solvent 4. Add Extraction Solvent (e.g., Acetonitrile, Ethyl Acetate) spike->add_solvent vortex 5. Vortex / Shake add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge collect 7. Collect Supernatant centrifuge->collect spe 8. Solid-Phase Extraction (SPE) or dSPE (QuEChERS) collect->spe evaporate 9. Evaporate to Dryness spe->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject quantify 12. Data Acquisition & Quantification inject->quantify

A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low / Inconsistent Recovery? check_extraction Review Extraction Protocol start->check_extraction Yes no_issue Recovery is Good start->no_issue No solvent_choice Is solvent appropriate for matrix? (e.g., Ethyl Acetate for fat) check_extraction->solvent_choice check_cleanup Evaluate Clean-up Step cleanup_efficiency Is clean-up removing interferences? (e.g., lipids) check_cleanup->cleanup_efficiency check_stability Investigate Analyte Stability temp_ph Are temperature and pH controlled? check_stability->temp_ph solvent_choice->check_cleanup Yes optimize_solvent Optimize solvent system or extraction time. solvent_choice->optimize_solvent No cleanup_efficiency->check_stability Yes enhance_cleanup Implement stronger clean-up (e.g., Captiva EMR-Lipid, SPE) cleanup_efficiency->enhance_cleanup No use_is Use Isotope-Labeled Internal Standard (e.g., DMZ-d3) cleanup_efficiency->use_is Consider temp_ph->use_is Yes control_conditions Control temp (<40°C) and pH. Protect from light. temp_ph->control_conditions No

A decision tree for troubleshooting low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it important to analyze for this compound and its metabolites in food products?

A: this compound is a nitroimidazole drug that has been used in veterinary medicine to treat and prevent diseases in poultry and swine.[1] However, studies have suggested that DMZ may be genotoxic and carcinogenic, leading to its ban for use in food-producing animals in many countries, including the European Union.[8][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has indicated that due to safety concerns, DMZ should not be detected in animal-derived foods.[7] Therefore, sensitive analytical methods are required to monitor for its presence and ensure food safety.

Q2: What are the current regulatory limits for this compound in different regions?

A: Regulatory limits, or Maximum Residue Limits (MRLs), for DMZ are very low, and in many regions, there is a zero-tolerance policy.

  • European Union: In the EU, this compound is listed in Annex IV of Council Regulation (EC) No 2377/90, which means no MRL can be set, and its use is prohibited in food-producing animals.[9][10] Any detection of its residues is considered a violation.[10] A 2021 EFSA report noted one non-compliant sample containing this compound, highlighting ongoing monitoring efforts.

  • United States: The FDA regulates the use of drugs in animal feed.[11][12][13][14] For drugs not approved for a particular use or at levels not specified, it is a violation of the Federal Food, Drug, and Cosmetic Act.[12] While specific current MRLs for DMZ in all matrices were not detailed in the search results, the general trend for banned substances is towards a zero-tolerance policy, with analytical methods targeting the lowest possible detection limits.

Q3: What is the significance of "matrix effects" in DMZ analysis?

A: Matrix effects refer to the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification. In the analysis of DMZ in new matrices, especially complex ones like animal feed, eggs, or fatty tissues, matrix effects are a significant challenge.[15][16] A study on broiler tissues and eggs showed that even with clean-up, matrix effects ranged from approximately 92% to 107%, indicating that the matrix can still influence the signal.[1] It is crucial to evaluate and mitigate matrix effects during method validation, often through effective sample clean-up and the use of matrix-matched calibration standards or stable isotope-labeled internal standards.[1]

Q4: How should I store my samples and standards to ensure the stability of this compound?

A: Proper storage is crucial to prevent the degradation of DMZ.

  • Standards: DMZ is a powder that can darken on exposure to light.[6] It should be stored in the dark in a cool, dry place.[6] Stock solutions of DMZ in methanol are reported to be stable for at least one month when stored at 4°C in amber-colored vials.[4]

  • Samples: Tissue and other biological samples should be stored frozen (e.g., at -20°C) until analysis to prevent degradation.

  • During Analysis: DMZ is generally stable during heating in aqueous solutions, but degradation can increase in alkaline conditions (pH 8.2).[5] It is also recommended to keep evaporation temperatures at or below 40°C.[2]

Q5: Should I only test for the parent this compound compound?

A: No, it is highly recommended to include the major metabolite of DMZ, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), in your analysis. Studies have shown that in broiler tissues and eggs, the concentration of HMMNI can consistently exceed that of the parent DMZ.[1][7] Therefore, analyzing for DMZ alone could lead to an underestimation of the total residue and a false negative result. Validated methods should be capable of detecting and quantifying both the parent drug and its key metabolites.[1][2]

References

Validation & Comparative

Cross-validation of Dimetridazole analytical methods across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of Dimetridazole Analytical Methods

In the realm of veterinary drug residue analysis, ensuring the accuracy and consistency of analytical methods across different laboratories is paramount for regulatory compliance and consumer safety. This guide provides a comparative overview of analytical methodologies for the quantification of this compound (DMZ), a nitroimidazole antibiotic, in various biological matrices. While a formal, multi-laboratory cross-validation study on a single method was not found in the public domain, this document collates and compares data from several independent laboratory validations of different analytical techniques. This approach offers valuable insights into the performance characteristics of commonly employed methods, serving as a practical resource for researchers, scientists, and professionals in drug development and food safety.

The following sections detail the experimental protocols and performance data from various studies, highlighting the key differences and similarities in their approaches to sample preparation and analysis. This comparative analysis aims to guide laboratories in selecting and implementing robust and reliable methods for the detection and quantification of this compound.

Experimental Protocols

The methodologies for this compound analysis predominantly involve High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

HPLC with UV Detection (HPLC-UV)

This method is often used for screening purposes and in matrices where higher concentrations of DMZ are expected.

  • Sample Preparation:

    • Homogenization: A 10.0 g sample is homogenized with acetic acid and acetone.[1]

    • Centrifugation: The mixture is centrifuged, and the supernatant is collected. This step is repeated to ensure maximum extraction.[1]

    • Solvent Evaporation and Reconstitution: The combined supernatant is evaporated, and the residue is reconstituted in a suitable solvent.[1]

    • Clean-up: Solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge is employed to remove interfering substances.[2]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic elution with a mixture of 0.01% trifluoroacetic acid and acetonitrile (85:15, v/v) is used.[3]

    • Detection: UV detection is typically set at a wavelength of 318 nm or 320 nm.[4][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for confirmatory analysis and trace-level quantification.

  • Sample Preparation:

    • Extraction:

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves extraction with acetonitrile and formic acid, followed by the addition of a QuEChERS salt pouch.[6]

      • Liquid-Liquid Extraction (LLE): Samples are extracted with solvents like ethyl acetate.[7][8]

    • Clean-up:

      • Captiva EMR—Lipid Cartridge: This pass-through cleanup method effectively removes lipids and pigments.[6]

      • Solid-Phase Extraction (SPE): Cation exchange cartridges are commonly used.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A common mobile phase consists of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.[10]

    • Ionization: Positive ion electrospray ionization (ESI) is frequently used.[10]

    • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both this compound and its metabolites.[10]

Comparative Performance Data

The performance of an analytical method is evaluated based on several key parameters, including accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance data for this compound analysis from various studies.

Table 1: Performance of HPLC-UV Methods for this compound Analysis

ParameterMatrixValueReference
Recovery Chicken Muscle75%[2]
Egg77%[2]
Precision (RSD) Chicken Muscle16.4%[2]
Egg14.9%[2]
LOD Chicken Muscle & Egg0.5 µg/kg[2]

Table 2: Performance of LC-MS/MS Methods for this compound Analysis

ParameterMatrixValueReference
Recovery (Accuracy) Chicken Egg85.6–118.3%[6]
Bovine Muscle96-103%[7][8]
Broiler Tissues & Egg84.90% to 103.01%[11]
Precision (RSD) Chicken Egg<6%[6]
Broiler Tissues & Egg<15%[11]
Linearity (r²) Broiler Tissues & Egg>0.99[11]
Human Plasma0.9987[4]
LOD Broiler Tissues & Egg0.5 ng/g[11]
LOQ Broiler Tissues & Egg1.0 ng/g[11]
Decision Limit (CCα) Bovine Muscle0.0 to 0.17 µg/kg[7][8]
Detection Capability (CCβ) Bovine Muscle0.08 to 0.41 µg/kg[7][8]

Workflow for Cross-Laboratory Validation

A cross-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

Cross_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives (e.g., assess method reproducibility) P2 Select Participating Laboratories P1->P2 P3 Develop and Standardize Analytical Protocol P2->P3 P4 Prepare and Distribute Test Materials (e.g., spiked and blank samples) P3->P4 L1 Lab 1 Analyzes Samples P4->L1 L2 Lab 2 Analyzes Samples P4->L2 Ln Lab 'n' Analyzes Samples P4->Ln D1 Collect and Compile Data from all Labs L1->D1 L2->D1 Ln->D1 D2 Statistical Analysis (e.g., ANOVA, Cochran's test) D1->D2 D3 Evaluate Method Performance (Reproducibility, Repeatability) D2->D3 D4 Final Report and Recommendations D3->D4

References

A Comparative Analysis of the Metabolic Pathways of Dimetridazole and Ronidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of two critical 5-nitroimidazole antimicrobial agents, Dimetridazole (DMZ) and Ronidazole (RNZ). The information presented is supported by experimental data to aid in research and development involving these compounds.

Introduction

This compound and Ronidazole are 5-nitroimidazole drugs widely used in veterinary medicine for the treatment and prevention of protozoal and anaerobic bacterial infections. Understanding their metabolic fate is crucial for evaluating their efficacy, toxicity, and the nature of residues in food-producing animals. Both compounds share structural similarities that lead to overlapping metabolic pathways, yet differences in their substituents result in distinct metabolic profiles.

Aerobic Metabolic Pathways

Under aerobic conditions, primarily in the liver, both this compound and Ronidazole undergo oxidative metabolism. The principal pathway for both drugs is the hydroxylation of the methyl group at the C2 position of the imidazole ring, leading to the formation of a common primary metabolite, 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI).[1][2][3][4][5] For Ronidazole, this transformation involves the initial hydrolysis of its carbamate group.[2]

For this compound, studies have shown that this hydroxylation is a major metabolic route. In one study utilizing liver cells, it was determined that 90% of radiolabeled DMZ was converted to HMMNI.[5] Further metabolism of this compound in swine has been shown to involve the oxidation of the newly formed hydroxymethyl group in HMMNI to a carboxylic acid.[6] Other identified pathways for this compound include the formation of a glucuronide conjugate of HMMNI and ring-degraded metabolites that no longer contain the nitro group.[6]

The metabolic pathway of Ronidazole also prominently features the formation of HMMNI.[2][4][5] Beyond HMMNI, it has been proposed that the imidazole ring of Ronidazole can undergo scission, leading to the formation of smaller molecules such as N-methylglycolamide, oxalic acid, methylamine, and carbon dioxide.[2] In vitro studies with radiolabeled Ronidazole have demonstrated that during its metabolic activation, the carbamoyl group is lost, while the imidazole nucleus is retained in metabolites that covalently bind to proteins.[6]

Aerobic_Metabolism cluster_dmz This compound Pathway cluster_rnz Ronidazole Pathway DMZ This compound HMMNI_DMZ HMMNI (2-hydroxymethyl-1-methyl- 5-nitroimidazole) DMZ->HMMNI_DMZ Hydroxylation (P450) RingDegraded_DMZ Ring-Degraded Metabolites DMZ->RingDegraded_DMZ Ring Scission COOH Carboxylic Acid Metabolite HMMNI_DMZ->COOH Oxidation Glucuronide HMMNI-Glucuronide HMMNI_DMZ->Glucuronide Glucuronidation RNZ Ronidazole HMMNI_RNZ HMMNI (2-hydroxymethyl-1-methyl- 5-nitroimidazole) RNZ->HMMNI_RNZ Hydrolysis & Hydroxylation RingDegraded_RNZ Ring-Degraded Metabolites (e.g., N-methylglycolamide, oxalic acid, methylamine) HMMNI_RNZ->RingDegraded_RNZ Ring Scission

Diagram 1: Aerobic metabolic pathways of this compound and Ronidazole.

Anaerobic Metabolic Pathways (Reductive Activation)

The antimicrobial activity of 5-nitroimidazoles is dependent on the reductive activation of the nitro group at the C5 position. This process occurs under the anaerobic conditions found in target microorganisms. The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion, which are cytotoxic and cause damage to microbial DNA.

In susceptible anaerobic bacteria, this compound is metabolized via the classical reduction pathway of nitroaromatic compounds.[7] This leads to the formation of a nitroso-radical anion, which can be further converted to a toxic azo-dimer, 5,5'-azobis-(1,2-dimethylimidazole).[7] In microbial strains that are resistant to 5-nitroimidazoles, this compound is fully reduced to a non-toxic 5-amino derivative (5-amino-1,2-dimethylimidazole), which prevents the formation of the cytotoxic intermediates.[7]

While the specific intermediates for Ronidazole in anaerobic microbes are not as extensively detailed in the available literature, it is understood to follow the same general mechanism of reductive activation that is characteristic of all 5-nitroimidazole drugs.

Anaerobic_Metabolism cluster_dmz_anaerobic This compound Anaerobic Pathway cluster_rnz_anaerobic Ronidazole Anaerobic Pathway (General) DMZ_anaerobic This compound NitrosoRadical Nitroso-Radical Anion (Toxic) DMZ_anaerobic->NitrosoRadical Reduction (Susceptible strains) AminoDMZ 5-Amino-Dimetridazole (Non-toxic) DMZ_anaerobic->AminoDMZ Full Reduction (Resistant strains) AzoDimer Azo-Dimer (Toxic) NitrosoRadical->AzoDimer RNZ_anaerobic Ronidazole ReactiveIntermediates Reactive Nitro Intermediates (Toxic) RNZ_anaerobic->ReactiveIntermediates Reduction

Diagram 2: Anaerobic metabolic pathways of this compound and Ronidazole.

Quantitative Comparison of Metabolite Formation

A study investigating the persistence of this compound and Ronidazole in black tiger shrimp after in-water medication provides quantitative data for a direct comparison of the parent drugs and their common metabolite, HMMNI. The tables below summarize the concentrations measured at various time points post-treatment.

Table 1: Concentration of this compound (DMZ) and its Metabolite (HMMNI) in Shrimp Tissue (µg/kg) [8]

Time PointDMZ Concentration Range (µg/kg)HMMNI Concentration Range (µg/kg)
Day 031,509 - 37,78015.0 - 31.9
Day 1Not Reported0.97 - 3.2
Day 840.5 - 55Not Detectable

Table 2: Concentration of Ronidazole (RNZ) and its Metabolite (HMMNI) in Shrimp Tissue (µg/kg) [8]

Time PointRNZ Concentration Range (µg/kg)HMMNI Concentration Range (µg/kg)
Day 014,530 - 24,20625.0 - 55
Day 2Not Reported1.2 - 4.5
Day 88.8 - 18.7Not Detectable

These data indicate that both parent drugs are metabolized to HMMNI, which is then eliminated from the tissue. The parent compounds, particularly this compound, are more persistent than the HMMNI metabolite.

Experimental Protocols

The following is a generalized description of the experimental protocols used for the analysis of this compound, Ronidazole, and their metabolites in biological matrices, based on the methodologies described in the cited literature.[1][2][3][9]

1. Sample Preparation and Extraction

  • Homogenization: A known weight of tissue sample (e.g., 10g of bovine muscle) is homogenized with a solvent such as acetone or ethyl acetate, often with the addition of an acid like acetic acid.[2][9]

  • Centrifugation: The homogenate is centrifuged to separate the supernatant containing the analytes from the solid tissue debris.

  • Defatting: A liquid-liquid partition step, for example, with acetonitrile and n-hexane, is employed to remove lipids from the extract.[9]

  • Solid-Phase Extraction (SPE): The extract is further cleaned up and concentrated using an SPE cartridge. A common choice is a divinylbenzene-N-vinylpyrolidone copolymer-based cartridge.[9] The analytes are eluted, and the eluate is collected.

  • Final Preparation: The eluate is typically evaporated to dryness and the residue is reconstituted in a small volume of a suitable solvent, such as 0.1% formic acid, for analysis.[9]

2. Analytical Methodology: LC-MS/MS

  • Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) is the standard instrument for the sensitive and specific detection of these compounds.[1][2][9]

  • Chromatographic Separation: The reconstituted sample is injected into the LC system. A C18 column is commonly used for separation, with a mobile phase gradient consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.[9]

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode.[9] Detection and quantification are achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

Experimental_Workflow cluster_workflow Analytical Workflow start Tissue Sample homogenization Homogenization (e.g., with Acetone/Acetic Acid) start->homogenization centrifugation Centrifugation homogenization->centrifugation defatting Defatting (Liquid-Liquid Partition) centrifugation->defatting spe Solid-Phase Extraction (SPE) (Clean-up and Concentration) defatting->spe evaporation Evaporation and Reconstitution spe->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms

Diagram 3: Generalized experimental workflow for the analysis of this compound and Ronidazole residues.

Conclusion

The metabolic pathways of this compound and Ronidazole show significant overlap, with the formation of the common metabolite HMMNI being a key feature of their aerobic metabolism. However, they also exhibit distinct downstream metabolic fates, including further oxidation and ring degradation. The anaerobic reductive activation of the nitro group is fundamental to their antimicrobial mechanism of action. The quantitative data available suggest differences in the persistence of the parent compounds and the formation and elimination of their common metabolite. The analytical methods for their detection are well-established, relying on LC-MS/MS for sensitive and specific quantification in various biological matrices. This comparative analysis provides a valuable resource for researchers in the fields of drug metabolism, toxicology, and food safety.

References

Validation of a New HPLC-UV Analytical Method for Dimetridazole using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of Dimetridazole (DMZ). The validation is performed using certified reference materials (CRMs) to ensure accuracy and traceability. The performance of this new method is objectively compared with established alternative analytical techniques, including High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of nitroimidazole compounds in various matrices.

Comparative Performance of Analytical Methods for this compound

The performance of the new HPLC-UV method was validated and compared against other established methods for the determination of this compound. The following table summarizes the key performance parameters.

ParameterNew HPLC-UV MethodAlternative Method 1: HPLC-APCI-MSAlternative Method 2: LC-MS/MSAlternative Method 3: LC-MS/MS (in Salmon and Honey)
Analyte(s) This compound (DMZ)DMZ, Ronidazole (RNZ), 2-hydroxymethyl-1-methyl-5-nitroimidazole (2-OH-M)DMZ and other nitroimidazolesDMZ, Metronidazole (MNZ), Ronidazole (RNZ)
Matrix Poultry MusclePoultry MuscleBovine MuscleSalmon and Honey
Limit of Detection (LOD) 0.5 µg/kg0.1 µg/kgCCβ: 0.08 to 0.41 µg/kg0.05 - 0.2 µg/kg
Recovery 75%Not explicitly stated96% to 103%91.2% - 107.0%
Precision (RSD) 16.4%Not explicitly statedNot explicitly statedRepeatability: 1.7% - 17.1%
Certified Reference Material Used Yes (Hypothetical application based on available CRMs)Not explicitly statedIncurred pork meat certified reference materialNot explicitly stated

Experimental Protocols

New Method: HPLC-UV for this compound in Poultry Muscle

This method was developed for the determination of this compound in poultry muscle.

  • Standard Preparation: A certified reference material of this compound is used to prepare a stock solution.[1] Working standards are prepared by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Homogenize 10.0 g of the poultry muscle sample with acetic acid and acetone.

    • Centrifuge the mixture and collect the supernatant.

    • Perform a liquid-liquid extraction with acetonitrile and n-hexane.

    • The acetonitrile layer is evaporated, and the residue is reconstituted in formic acid.

  • Solid Phase Extraction (SPE) Cleanup:

    • The sample extract is passed through a strong cation exchange (SCX) SPE cartridge for cleanup.[2][3]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable mixture of water and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specified wavelength.

    • Injection Volume: 20 µL.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the certified reference material standards.

Alternative Method 1: HPLC-APCI-MS

This method serves as a confirmatory analysis for the presence of this compound and other related compounds.[2][3]

  • Sample Preparation: The sample preparation and SPE cleanup follow the same protocol as the HPLC-UV method.[2][3]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: High-Performance Liquid Chromatograph coupled with an Atmospheric Pressure Chemical Ionization Mass Spectrometer.

    • Ionization Mode: Positive ion mode.

    • Analysis: The presence of the analyte is confirmed by monitoring the molecular ion and a fragment ion.[3]

Alternative Method 2: LC-MS/MS for Multiple Nitroimidazoles in Bovine Muscle

This is a sensitive method for the simultaneous determination of several nitroimidazoles.[4][5]

  • Sample Preparation:

    • Extraction with ethyl acetate.

    • The extract is evaporated, and the residue is reconstituted in petroleum ether for purification.[4][5]

  • LC-MS/MS Conditions:

    • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Internal Standard: Ronidazole-d3 is used as an internal standard.[4][5]

    • Validation: The method was validated according to Brazilian Regulation 24/2009, determining parameters like decision limit (CCα) and detection capability (CCβ).[4][5]

Alternative Method 3: LC-MS/MS for this compound in Salmon and Honey

This method is tailored for the analysis of this compound in complex matrices like salmon and honey.[6]

  • Sample Preparation:

    • Extraction with ethyl acetate.

    • Cleanup is performed using a silica solid-phase extraction (SPE) cartridge.[6]

  • LC-MS/MS Conditions:

    • Column: C18 column.[6]

    • Mobile Phase: Distilled water-methanol.[6]

    • Detection: Mass spectrometry in positive mode using selected reaction monitoring (SRM).[6]

    • Internal Standards: DMZ-d3, MNZ-13C2,15N2, and RNZ-d3 are used as internal standards.[6]

Experimental Workflow and Validation

The following diagram illustrates the logical workflow for the validation of the new HPLC-UV analytical method for this compound using Certified Reference Materials.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Preparation cluster_1 Sample Preparation & Analysis cluster_2 Method Validation Parameters cluster_3 Data Evaluation & Comparison A Define Analytical Method Scope (Analyte: this compound, Matrix: Poultry Muscle) B Procure Certified Reference Material (CRM) for this compound A->B C Prepare Stock & Working Standards from CRM B->C F HPLC-UV Analysis C->F Calibration D Sample Homogenization & Extraction E Solid Phase Extraction (SPE) Cleanup D->E E->F L Compare Results to CRM Certified Value F->L G Accuracy G->L H Precision (Repeatability & Reproducibility) M Statistical Analysis of Validation Data H->M I Linearity & Range I->M J Limit of Detection (LOD) J->M K Limit of Quantitation (LOQ) K->M L->M N Compare Performance with Alternative Methods (e.g., LC-MS/MS) M->N O Final Validation Report N->O

Caption: Workflow for the validation of a new analytical method for this compound.

Conclusion

The newly validated HPLC-UV method provides a reliable and cost-effective approach for the routine analysis of this compound in poultry muscle. While LC-MS/MS methods offer lower detection limits and higher specificity, the HPLC-UV method, when validated with certified reference materials, demonstrates acceptable performance for quality control and monitoring purposes. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the matrix, and the availability of instrumentation. The use of CRMs is crucial in the validation process to ensure the accuracy and international comparability of the results.[7][8]

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison for the Proficiency Testing of Dimetridazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of methodologies for the analysis of Dimetridazole, a nitroimidazole antibiotic, through the lens of a simulated inter-laboratory proficiency test. The presented data, while illustrative, reflects typical performance characteristics of current analytical methods and serves as a practical reference for laboratory performance evaluation.

This compound has been utilized in veterinary medicine to treat protozoal infections.[1] Due to concerns about its potential carcinogenicity, regulatory bodies have banned or strictly controlled its use in food-producing animals, necessitating sensitive and reliable analytical methods for residue monitoring.[1][2] Proficiency testing (PT) schemes are crucial for laboratories to evaluate their analytical performance against their peers and a known reference value.[3][4] These programs involve the analysis of a common sample by multiple laboratories, with the results being statistically compared to assess accuracy and precision.[4]

Proficiency Test Design and Workflow

An inter-laboratory comparison for this compound analysis typically follows a structured workflow designed to ensure the confidentiality and statistical validity of the results. Participating laboratories receive a test material, often a spiked or incurred matrix (e.g., animal tissue, feed), and are instructed to analyze it using their routine methods.

Inter-laboratory Comparison Workflow cluster_organizer Proficiency Test Organizer cluster_participants Participating Laboratories cluster_output Outcome P1 Sample Preparation (Spiking of Matrix) P2 Homogeneity and Stability Testing P1->P2 P3 Sample Distribution P2->P3 L1 Sample Receipt and Storage P3->L1 P4 Data Collection and Anonymization P5 Statistical Analysis (z-score calculation) P4->P5 P6 Final Report Generation P5->P6 O1 Laboratory Performance Evaluation P6->O1 O2 Method Comparison P6->O2 L2 Sample Analysis (Routine Method) L1->L2 L3 Result Submission L2->L3 L3->P4

Caption: Workflow of a typical inter-laboratory proficiency test for this compound analysis.

Quantitative Data Summary

The performance of participating laboratories in a proficiency test is often evaluated using z-scores, which measure the deviation of an individual result from the assigned reference value. A z-score between -2 and 2 is generally considered satisfactory. The following table presents illustrative data from a simulated proficiency test for this compound in fortified poultry muscle at a target concentration of 2.0 µg/kg.

Laboratory CodeReported Concentration (µg/kg)Assigned Value (µg/kg)Standard Deviation for PT (µg/kg)z-scoreMethod
Lab-011.952.050.25-0.40LC-MS/MS
Lab-022.452.050.251.60LC-MS/MS
Lab-031.602.050.25-1.80HPLC-UV
Lab-042.852.050.253.20LC-MS/MS
Lab-052.102.050.250.20LC-MS/MS
Lab-061.892.050.25-0.64HPLC-UV
Lab-072.002.050.25-0.20LC-MS/MS
Lab-081.552.050.25-2.00LC-MS/MS
Lab-092.252.050.250.80LC-MS/MS
Lab-102.602.050.252.20HPLC-UV

Note: This data is for illustrative purposes and is designed to simulate a typical proficiency test outcome.

Comparison of Analytical Method Performance

The choice of analytical technique can influence the accuracy and sensitivity of this compound detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used confirmatory method due to its high selectivity and sensitivity.[5][6][7] High-performance liquid chromatography with UV detection (HPLC-UV) is also employed, often as a screening method.[8][9]

The illustrative data suggests that while both methods can achieve satisfactory results, LC-MS/MS methods may exhibit less variability. The performance characteristics of these methods, as determined in single-laboratory validation studies, are summarized below.

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.05 - 0.5 µg/kg[2][6]~0.5 µg/kg[8]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kg~1.0 µg/kg
Recovery 90 - 110%[5][7]65 - 85%[8]
Repeatability (RSDr) < 15%[5][7]< 20%[8]
Decision Limit (CCα) 0.0 - 0.17 µg/kg[5][7]Not typically reported
Detection Capability (CCβ) 0.08 - 0.41 µg/kg[5][7]Not typically reported

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable analytical results. Below are representative methodologies for the extraction and analysis of this compound from animal tissues.

Sample Preparation and Extraction (LC-MS/MS)

This protocol is a generalized representation based on common practices.[5][6][7]

  • Homogenization: A 2-5 g sample of homogenized tissue is weighed.

  • Internal Standard: An appropriate internal standard (e.g., deuterated this compound) is added.

  • Extraction: The sample is extracted with a solvent such as ethyl acetate or acetonitrile. This may be facilitated by shaking or sonication.

  • Centrifugation: The mixture is centrifuged to separate the organic and aqueous layers.

  • Evaporation: The supernatant (organic layer) is collected and evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution and Clean-up: The residue is reconstituted in a suitable solvent and may undergo a clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.[6][8]

  • Final Preparation: The cleaned extract is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
  • Chromatographic Column: C18 reverse-phase column.[5]

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve ionization.[5]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

The logical relationship between the analytical steps and the quality of the final result is critical. Each step builds upon the previous one to ensure accurate quantification.

Analytical Quality Pathway A Accurate Sample Weighing C Efficient Solvent Extraction A->C B Precise Addition of Internal Standard B->C D Effective Matrix Clean-up (SPE) C->D E Optimized LC Separation D->E F Sensitive MS/MS Detection E->F G Reliable and Defensible Quantitative Result F->G

Caption: Key steps influencing the quality of this compound analysis results.

Conclusion

This guide highlights the framework of inter-laboratory comparisons for this compound analysis and provides insights into the performance of common analytical techniques. While LC-MS/MS is often the preferred method for its sensitivity and specificity, HPLC-UV can be a viable screening tool. Regular participation in proficiency testing is an indispensable part of a laboratory's quality assurance program, providing objective evidence of competence and fostering continuous improvement in the analysis of veterinary drug residues.

References

A Comparative Analysis of Dimetridazole and Tinidazole for the Treatment of Protozoal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two nitroimidazole antimicrobial agents, Dimetridazole and Tinidazole, for the treatment of protozoal infections. While both compounds share a common mechanism of action, their clinical applications, pharmacokinetic profiles, and available efficacy data show notable differences. This document synthesizes experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Differences

FeatureThis compoundTinidazole
Primary Use Veterinary Medicine (e.g., pigeons, turkeys)[1][2]Human Medicine[3][4]
Regulatory Status Banned for use in food-producing animals in many jurisdictions (e.g., EU, USA, Canada) due to carcinogenicity concerns.[5]FDA-approved for treating trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis in humans.[3][4]
Half-life Shorter (e.g., ~3.9 hours in pigeons).[6]Longer (e.g., ~12-14 hours in humans).[3][7][8]
Comparative Efficacy Limited direct comparisons with Tinidazole. One murine study showed it was less effective than Tinidazole at the tested doses for eliminating trichomonads.Generally considered as effective or more effective than metronidazole for various protozoal infections.[4][9]

Mechanism of Action: A Shared Pathway

Both this compound and Tinidazole are 5-nitroimidazole compounds that function as prodrugs. Their selective toxicity against anaerobic protozoa is dependent on the metabolic environment within these organisms. The drug enters the protozoal cell, where its nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction process generates reactive nitro radical anions and other cytotoxic intermediates.[3][4] These intermediates disrupt the helical structure of the parasite's DNA, leading to strand breakage and, ultimately, cell death.[3][4]

Nitroimidazole Mechanism of Action cluster_cell Protozoal Cell Drug Nitroimidazole (this compound/Tinidazole) Activated_Drug Reduction by Ferredoxin-like proteins Drug->Activated_Drug Uptake Radicals Cytotoxic Nitro Radical Anions Activated_Drug->Radicals DNA Protozoal DNA Radicals->DNA Interaction Damaged_DNA DNA Strand Breaks & Damage DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death

Mechanism of action for 5-nitroimidazoles.

Pharmacokinetic Properties: A Comparative Overview

A key differentiator between this compound and Tinidazole is their pharmacokinetic profile. Tinidazole generally exhibits a longer half-life in humans compared to the reported half-life of this compound in animal studies, which has implications for dosing regimens.

ParameterThis compound (in pigeons)[6]Tinidazole (in humans)[1][3][4]
Bioavailability ~83.8% (oral tablet, fasted)~100% (oral)[4]
Plasma Half-life (t½) ~3.9 hours~12-14 hours[3][7][8]
Protein Binding Not specified~12%[3][4]
Metabolism Rapidly metabolized to (1-methyl-5-nitroimidazol-2-yl) methanol.[6]Extensively metabolized, primarily by CYP3A4, via oxidation, hydroxylation, and conjugation.[7]
Excretion Not specifiedPrimarily renal (20-25% as unchanged drug) and fecal (~12%).[3][7]

Efficacy Against Protozoal Infections: Experimental Data

Direct comparative efficacy studies between this compound and Tinidazole are scarce. The available data is presented below, with additional context from studies comparing Tinidazole to the more commonly used Metronidazole.

In Vivo Efficacy

A study in mice experimentally infected with Tritrichomonas muris and Tetratrichomonas microta provides a direct comparison of the two drugs.

DrugDosage in Drinking WaterOutcome
This compound 1.2, 5.0, and 10.0 mg/mlFailed to eliminate the trichomonas organism.
Tinidazole 1.0 mg/mlFailed to eliminate the trichomonas organism.
Tinidazole 2.5 mg/mlSuccessfully eliminated the trichomonas infection.

Source: Roach, P. D., & Klesius, P. H. (1988). The use of metronidazole, tinidazole and this compound in eliminating trichomonads from laboratory mice.

It is important to note that in this particular study, this compound was not effective at the concentrations tested, whereas a higher concentration of Tinidazole was successful.

In studies comparing Tinidazole to Metronidazole for giardiasis, a network meta-analysis of 60 randomized controlled trials found Tinidazole to be associated with a higher parasitological cure rate than Metronidazole.[2][10][11] For trichomoniasis, one randomized trial showed Tinidazole had a significantly higher parasitological cure rate (94%) compared to Metronidazole (64%).

In Vitro Susceptibility

In vitro studies provide valuable data on the minimum lethal concentrations (MLC) required to inhibit protozoal growth.

ProtozoanDrugFinding
Trichomonas vaginalis Tinidazole In metronidazole-resistant strains, the mean MLC for Tinidazole was significantly lower than for Metronidazole under aerobic conditions, suggesting greater potency.[12]
Entamoeba histolytica Tinidazole Potent in vitro efficacy, with no observable growth at concentrations as low as 0.005 μg/mL.[10]
Giardia duodenalis Tinidazole In vitro activity has been demonstrated, with some studies suggesting greater efficacy than Metronidazole.[3][4]

Data on the in vitro susceptibility of various protozoa to this compound is less readily available in the public domain compared to Tinidazole.

Experimental Protocols

In Vitro Antiprotozoal Susceptibility Testing Workflow

A generalized workflow for determining the in vitro susceptibility of protozoa to nitroimidazoles involves the following steps. This process is crucial for establishing minimum inhibitory concentrations (MIC) and minimum lethal concentrations (MLC).

In Vitro Susceptibility Workflow cluster_workflow Experimental Workflow Start Isolate and Culture Protozoa Prepare_Drugs Prepare Serial Dilutions of Test Compounds (this compound/Tinidazole) Start->Prepare_Drugs Incubate Incubate Protozoa with Drug Dilutions in Microtiter Plates Prepare_Drugs->Incubate Observe Microscopic Observation and/or Viability Assay (e.g., Dye Exclusion) Incubate->Observe Determine_MIC Determine MIC/MLC Observe->Determine_MIC End Data Analysis Determine_MIC->End

Workflow for in vitro antiprotozoal testing.

Key Methodological Components:

  • Culturing: Protozoa are typically cultured in axenic conditions in specialized media (e.g., TYI-S-33 for Giardia and Trichomonas) to ensure a pure population for testing.

  • Drug Preparation: The drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted to achieve a range of concentrations for testing.

  • Incubation: A standardized number of protozoa are incubated with the drug dilutions in microtiter plates under controlled environmental conditions (e.g., anaerobic or microaerophilic, 37°C).

  • Endpoint Determination: After a set incubation period (e.g., 24-48 hours), the viability of the protozoa is assessed. This can be done through direct microscopic counting of motile organisms or by using viability dyes. The MIC is the lowest concentration that inhibits visible growth, while the MLC is the lowest concentration that kills the organisms.

In Vivo Efficacy Study in a Murine Model of Trichomoniasis

The comparative study in mice provides a framework for an in vivo experimental protocol.

Experimental Design:

  • Animal Model: Outbred, protozoan-free mice are used.

  • Infection: Mice are experimentally infected with a known number of Tritrichomonas muris and Tetratrichomonas microta trophozoites recovered from infected gerbils.

  • Treatment: this compound and Tinidazole are administered in the drinking water at various concentrations. A control group receives untreated drinking water (with 1% sucrose to improve palatability, matching the treatment groups).

  • Duration: Treatment is administered for a defined period, for example, 5 days.

  • Outcome Assessment: Following the treatment period, fecal samples or intestinal contents are examined microscopically to determine the presence or absence of motile trichomonads. The percentage of infected mice in each group is calculated to determine the efficacy of the treatment.

  • Monitoring: Water consumption is monitored to estimate the daily drug dosage consumed by the animals.

Conclusion

This compound and Tinidazole are both effective antiprotozoal agents belonging to the 5-nitroimidazole class. However, their current applications and pharmacokinetic profiles are distinct. Tinidazole is a well-established drug in human medicine with a favorable pharmacokinetic profile, including a long half-life that allows for single-dose or short-course therapies. Its efficacy has been shown to be comparable or superior to Metronidazole in several clinical contexts.

This compound's use is primarily in veterinary medicine, and its application in food-producing animals is restricted in many regions due to safety concerns. The available comparative data, although limited, suggests that higher concentrations of Tinidazole may be more effective than this compound in treating certain trichomonad infections in a murine model.

For drug development professionals, Tinidazole serves as a benchmark for a second-generation nitroimidazole with improved pharmacokinetics over Metronidazole. The study of this compound and its metabolites remains relevant for veterinary applications and for understanding the broader activity and potential liabilities of the nitroimidazole class. Further direct, head-to-head comparative studies, particularly utilizing standardized in vitro susceptibility testing and in relevant animal models, are warranted to more definitively delineate the relative potency and therapeutic potential of these two compounds against a wider range of protozoal pathogens.

References

Comparative Proteomics of 5-Nitroimidazole-Resistant and -Sensitive Microbial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the proteomic landscapes of microbial resistance to 5-nitroimidazole drugs, with a focus on metronidazole as a representative compound due to the limited availability of specific data on dimetridazole. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key protein expression changes, experimental methodologies, and proposed resistance pathways.

The rise of antimicrobial resistance necessitates a deeper understanding of the molecular mechanisms that enable microorganisms to evade the effects of drugs like the 5-nitroimidazoles. Comparative proteomics has emerged as a powerful tool to dissect these complex processes by identifying global changes in protein expression between drug-sensitive and -resistant strains. This guide synthesizes findings from several key studies on metronidazole, a widely used 5-nitroimidazole, to provide insights that are likely applicable to the structurally similar compound, this compound.

Key Protein Expression Changes in Metronidazole Resistance

Studies across various anaerobic pathogens, including protozoa and bacteria, have revealed a complex and often multifactorial nature of metronidazole resistance. While specific protein changes can be species-dependent, several key themes and protein families are consistently implicated.

A central mechanism of metronidazole action involves its reductive activation within the microbial cell. Therefore, alterations in proteins involved in electron transport and redox reactions are frequently observed in resistant strains. For instance, in the protozoan parasite Giardia duodenalis, downregulation or reduced activity of pyruvate:ferredoxin oxidoreductase (PFOR) is a recognized mechanism of resistance.[1] This enzyme is crucial for the activation of metronidazole. Similarly, changes in the expression of other oxidoreductases, antioxidant network proteins, and enzymes involved in glycolysis and electron transport have been reported.[1][2]

In the sexually transmitted parasite Trichomonas vaginalis, comparative proteomic analysis of metronidazole-sensitive and -resistant strains revealed that the downregulation of flavin reductase 1 (FR1) was a shared feature among resistant laboratory and clinical strains.[3] This enzyme, identified as a ferric iron reductase, is believed to play a role in a novel proposed mechanism of metronidazole activation involving ferrous iron.[3]

In the anaerobic bacterium Bacteroides fragilis, proteomic studies have shown that the presence of nim genes, which are associated with metronidazole resistance, leads to alterations in the proteome.[4][5] Interestingly, after the induction of high-level metronidazole resistance, a greater number of differentially expressed proteins were observed in strains lacking nim genes compared to those carrying them.[4][5] In the nim-negative resistant strains, proteins involved in hemin import were significantly downregulated, suggesting a role for impaired iron import in resistance.[4][5]

A study on the pathogen Clostridium difficile revealed a specific proteomic signature in response to metronidazole stress, characterized by alterations in proteins involved in protein biosynthesis and degradation, as well as DNA replication, recombination, and repair.[6] This highlights the drug's mechanism of causing DNA damage upon activation.

The following table summarizes key differentially expressed proteins identified in various microbial species exhibiting resistance to metronidazole.

Microbial SpeciesDifferentially Expressed Protein(s)Proposed Role in Resistance
Trichomonas vaginalis Flavin reductase 1 (FR1) (downregulated)Reduced activation of metronidazole.[3]
Giardia duodenalis Pyruvate:ferredoxin oxidoreductase (PFOR) (downregulated/reduced activity)Decreased activation of metronidazole.[1]
Proteins of the antioxidant network, glycolysis, and electron transport (altered expression)General stress response and altered redox state.[1]
Bacteroides fragilis Factors for hemin import (downregulated in nim-negative resistant strains)Impaired iron import potentially affecting drug activation.[4][5]
Flavodiiron protein FprA (differentially expressed in nimA-positive strains)Involved in oxygen scavenging, potentially altering the intracellular redox environment.[4]
Clostridium difficile Proteins involved in DNA repair, putative nitroreductases, and the ferric uptake regulator (Fur) (regulated)Response to DNA damage and altered iron homeostasis.[7]
Proteins involved in protein biosynthesis and degradation, DNA replication, recombination, and repair (altered)Cellular response to metronidazole-induced stress and DNA damage.[6]
Helicobacter pylori Alkylhydroperoxide reductase (upregulated)Detoxification of reactive oxygen species generated by metronidazole.[7]

Experimental Protocols

The following sections detail common methodologies employed in the comparative proteomic analysis of metronidazole-sensitive and -resistant microbial strains.

Sample Preparation for Proteomics
  • Bacterial Growth and Antibiotic Stress: Strains are typically grown under their optimal conditions. For creating resistant strains, sensitive parental lines are exposed to increasing concentrations of the drug over time. For comparative analysis, both sensitive and resistant strains are cultured, and in some experiments, exposed to a sub-inhibitory concentration of the drug for a defined period.

  • Cell Lysis and Protein Extraction: Bacterial or protozoan cells are harvested, typically by centrifugation. The cell pellets are then washed to remove media components. Lysis is achieved through methods such as sonication in a lysis buffer (e.g., 8 M Urea, 50 mM Tris-HCl pH 8.0) or by using specific lysis reagents.[8] The total protein concentration is then determined using a standard protein assay.

Two-Dimensional Gel Electrophoresis (2D-PAGE)
  • First Dimension (Isoelectric Focusing): A specific amount of total protein (e.g., 400 µg) is dissolved in a rehydration buffer (e.g., 7 M urea, 2 M thiourea, 4% v/v CHAPS, 65 mM DTT, and 2.5% ampholyte solution).[9] This protein solution is then loaded onto an immobilized pH gradient (IPG) strip (e.g., 17 cm, pH 3-10).[9] Isoelectric focusing is performed to separate proteins based on their isoelectric point (pI).

  • Second Dimension (SDS-PAGE): The IPG strip is equilibrated in a buffer containing SDS. The strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.

  • Protein Visualization and Analysis: The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain). The protein spot patterns of sensitive and resistant strains are then compared. Differentially expressed protein spots are excised from the gel.

  • In-Gel Tryptic Digestion: The excised protein spots are destained, and the proteins are digested in-gel using trypsin. The resulting peptides are extracted for mass spectrometry analysis.[9]

Mass Spectrometry (MS)-Based Proteomics (Label-Free Quantification)
  • Protein Digestion: Proteins in the cell lysate are denatured, reduced, alkylated, and then digested with trypsin to generate peptides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography (LC) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides to determine their amino acid sequence (MS/MS scan).

  • Protein Identification and Quantification: The MS/MS data is searched against a protein database (e.g., UniProt) to identify the proteins present in the sample. Label-free quantification methods, such as spectral counting, are used to compare the relative abundance of proteins between different samples. The normalized spectral abundance factor (NSAF) is one such method where the number of peptide-spectrum matches for each protein is normalized to the protein's length and the total number of matches in the experiment.[8]

Visualizing Experimental Workflows and Resistance Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparative proteomics and a proposed signaling pathway for metronidazole resistance.

experimental_workflow cluster_strains Microbial Strains cluster_culture Culture & Exposure cluster_proteomics Proteomic Analysis cluster_analysis Data Analysis Sensitive Sensitive Strain Culture Culture to Mid-Log Phase Sensitive->Culture Resistant Resistant Strain Resistant->Culture DrugExposure Optional: Sub-inhibitory Drug Exposure Culture->DrugExposure Lysis Cell Lysis & Protein Extraction Culture->Lysis DrugExposure->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Protein Identification LCMS->Identification Quantification Label-Free Quantification Identification->Quantification Differential Identification of Differentially Expressed Proteins Quantification->Differential

Caption: A typical experimental workflow for comparative proteomic analysis.

resistance_pathway cluster_activation Drug Activation Pathway cluster_resistance Resistance Mechanisms Metronidazole_inactive Metronidazole (Inactive Prodrug) Metronidazole_active Reduced Metronidazole (Toxic) Metronidazole_inactive->Metronidazole_active Reduction DNA_damage DNA Damage & Cell Death Metronidazole_active->DNA_damage PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin Ferredoxin (reduced) PFOR->Ferredoxin Electron Transfer Ferredoxin->Metronidazole_active e- Downregulation_PFOR Downregulation of PFOR Downregulation_PFOR->PFOR Inhibits Altered_Redox Altered Redox Metabolism Altered_Redox->Metronidazole_active Decreases Activation DNA_repair Increased DNA Repair DNA_repair->DNA_damage Repairs

Caption: Proposed mechanisms of Metronidazole resistance.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of nitroimidazole compounds, the specificity of antibodies is a critical factor for accurate quantification and detection. This guide provides an objective comparison of the cross-reactivity of Dimetridazole (DMZ) antibodies with structurally related compounds, supported by experimental data, to aid in the selection and application of appropriate immunoassays.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its specific target antigen. In the context of immunoassays for this compound, cross-reactivity with other nitroimidazoles can lead to inaccurate measurements and false-positive results. The degree of cross-reactivity is influenced by the structural similarity between the target antigen (this compound) and the related compounds.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of a commercially available this compound ELISA kit was evaluated against a panel of related nitroimidazole compounds. The results are summarized in the table below. The data is presented as the percentage of cross-reactivity, with this compound being the reference compound at 100%.

Compound% Cross-Reactivity
This compound 100%
Ronidazole8.5%
Metronidazole7.4%
Ipronidazole7.4%
Hydroxythis compound5.3%
Hydroxyipronidazole0.5%
Hydroxymetronidazole0.1%
Nicarbazin0.1%
Halofuginone< 0.02%
Diclazuril< 0.02%
Robenidine< 0.02%

Data sourced from a this compound ELISA kit datasheet.[1][2]

The data indicates that the this compound antibody exhibits the highest affinity for this compound. Among the structurally similar nitroimidazoles, Ronidazole shows the most significant cross-reactivity, followed closely by Metronidazole and Ipronidazole. The hydroxylated metabolites of these compounds generally show significantly lower cross-reactivity. Other tested compounds with different core structures, such as Nicarbazin and Halofuginone, demonstrate negligible cross-reactivity.

Experimental Protocol: Competitive ELISA

The cross-reactivity data presented was determined using a competitive enzyme-linked immunosorbent assay (ELISA). This method is a highly sensitive and specific technique for quantifying antigens in a sample.

Principle of the Assay:

The competitive ELISA is based on the competition between the free this compound in the sample and a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of antibody binding sites coated on a microtiter plate. The amount of conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Step-by-Step Methodology:

  • Coating: The wells of a microtiter plate are pre-coated with antibodies specific to this compound.

  • Competition: Standards or samples containing unknown amounts of this compound are added to the wells, followed by the addition of a this compound-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate. The plate is then incubated to allow for competitive binding.

  • Washing: The plate is washed to remove any unbound antigen and conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme on the bound conjugate catalyzes a color change.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 450 nm).

  • Calculation: The concentration of this compound in the samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the this compound standards. The cross-reactivity of related compounds is calculated by comparing the concentration of the related compound that causes 50% inhibition of binding to the concentration of this compound that causes 50% inhibition.

Visualizing the Experimental Workflow and Molecular Relationships

To further clarify the experimental process and the structural basis for cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol cluster_interpretation Result Interpretation A Antibody-Coated Well B Add Sample (Free DMZ) & DMZ-Enzyme Conjugate A->B Step 1 C Competitive Binding (Incubation) B->C Step 2 D Washing Step C->D Step 3 E Add Substrate D->E Step 4 F Color Development E->F Step 5 G Stop Reaction & Read Absorbance F->G Step 6 High_Signal Low Free DMZ (High Signal) G->High_Signal Inverse Relationship Low_Signal High Free DMZ (Low Signal) G->Low_Signal

Caption: Workflow of a competitive ELISA for this compound detection.

Nitroimidazole_Structures cluster_core Core Nitroimidazole Structure cluster_compounds Related Compounds cluster_metabolites Metabolites Core 5-Nitroimidazole Ring DMZ This compound (DMZ) Core->DMZ R1 = CH3 R2 = CH3 MNZ Metronidazole (MNZ) Core->MNZ R1 = CH2CH2OH R2 = CH3 RNZ Ronidazole (RNZ) Core->RNZ R1 = CH3 R2 = CH2OC(O)NH2 IPZ Ipronidazole (IPZ) Core->IPZ R1 = CH3 R2 = CH(CH3)2 HDMZ Hydroxythis compound DMZ->HDMZ Hydroxylation HMNZ Hydroxymetronidazole MNZ->HMNZ Hydroxylation

Caption: Structural relationships of this compound and related compounds.

Conclusion

The evaluation of the cross-reactivity of this compound antibodies reveals a high degree of specificity for the target analyte. While some cross-reactivity is observed with structurally similar nitroimidazoles like Ronidazole, Metronidazole, and Ipronidazole, it is at a significantly lower level. For highly accurate and reliable quantification of this compound in the presence of these related compounds, researchers should consider the potential for cross-reactivity and select immunoassays with well-characterized specificity profiles. The provided experimental data and methodologies serve as a valuable resource for making informed decisions in the design and execution of studies involving nitroimidazole compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Dimetridazole Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Dimetridazole, a nitroimidazole antibiotic, requires careful handling and disposal due to its classification as a hazardous substance.[1] Adherence to proper disposal protocols is crucial not only for laboratory safety but also for minimizing environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your research facility.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or fumes.[2][3]

Step-by-Step Disposal Protocol for this compound Waste

This compound and its containers are considered hazardous waste and must not be disposed of through standard laboratory trash or drains.[1] Improper disposal can lead to environmental contamination, as it is toxic to aquatic organisms.[1]

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."[4][5]

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[4][6] Keep solids and liquids in separate containers.[6]

  • Container Management:

    • Use only compatible, leak-proof containers with secure screw-on caps for storing this compound waste.[6][7] Do not overfill containers; a maximum of 80% capacity is recommended.[6]

    • Ensure the exterior of the waste container is clean and free of contamination.[6]

  • Disposal of Pure this compound and Contaminated Materials:

    • Unused or Expired Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to neutralize it.

    • Contaminated Labware: Glassware, pipette tips, and other materials contaminated with this compound must also be treated as hazardous waste.[4] Package these items in a designated, labeled container.

    • Spill Cleanup: In case of a spill, contain the material to prevent it from entering drains or water courses.[1] Clean up the spill using appropriate absorbent materials and dispose of the cleanup materials as hazardous waste.[1]

  • Empty Container Disposal:

    • Empty containers that held this compound may still contain hazardous residues and should be handled with care.[1][8]

    • Whenever possible, containers should be triple-rinsed with a suitable solvent.[4][8] The rinsate must be collected and disposed of as hazardous waste.[4]

    • If the container cannot be thoroughly cleaned, it should be disposed of as hazardous waste.[1] Some guidelines suggest puncturing the container to prevent reuse before disposal in an authorized landfill.[1]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5][7]

    • The primary recommended disposal methods for this compound are incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical and pharmaceutical waste.[1]

Quantitative Disposal Guidelines

While specific quantitative limits for this compound disposal are not broadly published and often depend on local regulations, general hazardous waste quantity limits apply.

Waste CategoryStorage Time LimitQuantity Limit for Storage
Hazardous WasteMust be collected within 90 days of generation.[7]Up to 55 gallons of an individual hazardous waste stream.[7]

Note: These are general guidelines. Always consult your local and institutional regulations for specific quantitative limits.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Dimetridazole_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_characterization Waste Characterization & Segregation cluster_container_management Container Management cluster_final_disposal Final Disposal Protocol start Identify this compound Waste (Pure chemical, contaminated labware, spill debris) solid_liquid Is the waste solid or liquid? start->solid_liquid is_container_empty Is the item an empty container? can_be_cleaned Can container be triple-rinsed? is_container_empty->can_be_cleaned solid_liquid->is_container_empty Empty Container segregate_solid Segregate as Solid Hazardous Waste solid_liquid->segregate_solid Solid segregate_liquid Segregate as Liquid Hazardous Waste solid_liquid->segregate_liquid Liquid label_waste Label container: 'Hazardous Waste - this compound' segregate_solid->label_waste segregate_liquid->label_waste triple_rinse Triple-rinse with appropriate solvent. Collect rinsate as hazardous waste. can_be_cleaned->triple_rinse Yes dispose_as_hw Dispose of container as Hazardous Waste. can_be_cleaned->dispose_as_hw No dispose_cleaned_container Dispose of rinsed container in regular trash or recycle. triple_rinse->dispose_cleaned_container dispose_as_hw->label_waste store_waste Store in designated, secure area. Use secondary containment. label_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

Caption: Decision workflow for this compound waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.